BMS-193884
Description
Structure
3D Structure
Properties
CAS No. |
176960-47-7 |
|---|---|
Molecular Formula |
C20H17N3O4S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3 |
InChI Key |
LJGUZUROJOJEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-193884; BMS 193884; BMS193884. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-193884
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for its therapeutic potential in cardiovascular diseases, including congestive heart failure and pulmonary hypertension, before its development was discontinued (B1498344) in Phase II clinical trials. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the ETA receptor, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective ETA Receptor Antagonism
The primary mechanism of action of this compound is its selective, competitive antagonism of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, exerts its physiological and pathophysiological effects through binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.
By selectively blocking the ETA receptor, this compound inhibits the binding of ET-1 to this receptor subtype. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. Consequently, this compound effectively counteracts the potent vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in vascular resistance. The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as it allows for the targeted inhibition of ET-1-mediated vasoconstriction while potentially preserving the vasodilatory and clearance functions of the ETB receptor.[1] The absence of a rise in plasma endothelin levels following administration of this compound further supports its selectivity for the ETA receptor.[1]
Signaling Pathway
This compound, as a competitive antagonist, does not initiate intracellular signaling itself. Instead, it prevents the signaling cascade initiated by the natural ligand, endothelin-1 (ET-1). The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a well-defined signaling pathway that ultimately leads to vasoconstriction and cell proliferation. By blocking this initial step, this compound effectively inhibits all subsequent downstream events.
References
BMS-193884: A Technical Guide to its Endothelin-A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endothelin-A (ETA) receptor selectivity of BMS-193884, a potent and competitive antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Data: Receptor Binding Affinity
This compound demonstrates a high degree of selectivity for the human ETA receptor over the endothelin-B (ETB) receptor. This selectivity is a key characteristic of its pharmacological profile. The compound is an orally active, competitive antagonist.[1][2] Quantitative analysis of its binding affinity reveals a significant differential, positioning this compound as a highly specific ETA antagonist.
The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (ETA/ETB) |
| Human ETA | This compound | 1.4 | >10,000-fold |
| Human ETB | This compound | 18,800 |
Data compiled from multiple sources indicating a Ki of 1.4 nM for ETA and approximately 18.8 µM for ETB.[1][2][3]
Experimental Protocols
The following sections detail the methodologies used to determine the receptor binding affinity and functional activity of this compound.
Radioligand Binding Assays for Receptor Affinity
Competitive radioligand binding assays are employed to determine the binding affinity of this compound for ETA and ETB receptors. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Recombinant human ETA or ETB receptors are expressed in a suitable cell line (e.g., HEK293).
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: In Vitro Vasoconstriction
Functional assays assess the ability of this compound to antagonize the physiological effects of endothelin-1 (B181129) (ET-1), such as vasoconstriction.
1. Tissue Preparation:
-
Segments of blood vessels (e.g., rabbit or human penile cavernosal tissue strips) are isolated and mounted in organ baths.
-
The organ baths contain a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
2. Contraction Studies:
-
The tissue strips are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
In a separate set of experiments, the tissue strips are pre-incubated with this compound for a defined period.
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of this compound.
3. Data Analysis:
-
The magnitude of the contraction is measured and plotted against the concentration of ET-1.
-
The potency of this compound as an antagonist is determined by the rightward shift of the ET-1 concentration-response curve in its presence.
-
The EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist can be used to quantify the degree of antagonism. For example, in rabbit tissue strips contracted with 20 nM of ET-1, this compound caused a dose-dependent relaxation with an EC50 value of 107.2 ± 32.3 nM.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the binding of endothelin-1 to ETA and ETB receptors and the point of intervention for this compound.
Caption: ETA and ETB receptor signaling pathways and this compound's point of action.
In Vivo Experimental Workflow: Forearm Blood Flow Study
This diagram outlines the workflow for a clinical study designed to assess the in vivo efficacy of this compound in healthy human subjects.
Caption: Workflow for assessing this compound's effect on forearm blood flow.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
BMS-193884: A Comprehensive Technical Guide on its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for the potential treatment of congestive heart failure and pulmonary hypertension. As a biphenylsulfonamide derivative, its synthesis prominently features a Suzuki coupling reaction to construct the core biphenyl (B1667301) structure. This document provides an in-depth overview of the chemical structure, synthesis, biological activity, and pharmacokinetic profile of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development in the field of endothelin receptor antagonism.
Chemical Structure and Properties
This compound is chemically known as N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide |
| Molecular Formula | C₂₀H₁₇N₃O₄S |
| Molecular Weight | 395.43 g/mol |
| CAS Number | 176960-47-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Synthesis
The synthesis of this compound, a biphenylsulfonamide derivative, is centered around a palladium-catalyzed Suzuki cross-coupling reaction. This key step forms the biphenyl core by coupling an arylboronic acid or ester with an aryl halide. The following represents a plausible synthetic route based on literature for similar compounds.
Synthetic Scheme
Caption: General synthetic pathway for this compound.
Experimental Protocol: Suzuki Coupling
The following is a representative experimental protocol for the Suzuki coupling reaction to form the biphenyl core of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in anhydrous 1,4-dioxane.
-
Boronic Ester Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes, then add trimethyl borate (B1201080) (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Cool the mixture to 0 °C and add 1M HCl to hydrolyze the borate ester to the corresponding boronic acid. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Coupling Reaction: To a separate flask, add the crude boronic acid, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide (1.0 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Add a mixture of toluene, ethanol, and water as the solvent. Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 85-90 °C and stir for 12-16 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the biphenyl intermediate.
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor. Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a potent vasoconstrictor. By blocking the binding of ET-1 to the ETA receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Selectivity (ETB/ETA) |
| Human ETA | 1.4 | >10,000-fold |
| Human ETB | >14,000 |
Signaling Pathway
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocol: ETA Receptor Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of compounds for the ETA receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-ET-1 (a radiolabeled ligand), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in preclinical animal models. The data indicates good oral bioavailability and a moderate half-life.
| Parameter | Rat | Monkey |
| Oral Bioavailability (%) | 43 | 71 |
| Intravenous Clearance (mL/min/kg) | 2.6 | 0.86 |
| Intravenous Volume of Distribution (L/kg) | 0.08 | 0.13 |
| Intravenous Half-life (h) | 2.0 | 9.0 |
| Protein Binding (%) | - | 99.3 |
Conclusion
This compound is a well-characterized, potent, and selective ETA receptor antagonist. Its synthesis via a Suzuki coupling is a robust and adaptable method for creating its core biphenylsulfonamide structure. The detailed understanding of its mechanism of action and its favorable pharmacokinetic properties in preclinical species made it a promising candidate for further development. This technical guide provides a comprehensive resource for researchers in the field of cardiovascular disease and drug development, offering valuable insights into the structure, synthesis, and biological evaluation of this class of compounds. Although its clinical development was discontinued (B1498344) in favor of a next-generation compound, this compound remains an important tool for studying the role of the endothelin system in health and disease.
An In-Depth Technical Guide to the Biological Activity of BMS-193884
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
BMS-193884 is a potent and highly selective, orally active, competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it has been investigated for its therapeutic potential in conditions characterized by vasoconstriction, such as congestive heart failure and pulmonary arterial hypertension. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for dissecting the physiological and pathological roles of the endothelin system.
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Receptor | Value | Species | Reference |
| Ki | Human ETA | 1.4 nM | Human | [1](--INVALID-LINK--) |
| Selectivity | ETA vs. ETB | >10,000-fold | Human | [2](--INVALID-LINK--) |
Table 1: Receptor Binding Affinity of this compound. This table presents the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor and its selectivity over the ETB receptor.
| Assay Type | Tissue/Cell Line | Parameter | Value | Species | Reference |
| Functional Antagonism (Relaxation) | Rabbit Cavernosal Tissue (pre-contracted with ET-1) | EC50 | 107.2 ± 32.3 nM | Rabbit | [3](--INVALID-LINK--) |
| Functional Antagonism (Relaxation) | Rabbit Cavernosal Tissue (pre-contracted with ET-2) | EC50 | 1.7 ± 0.5 nM | Rabbit | [3](--INVALID-LINK--) |
| Functional Antagonism (Inhibition of Contraction) | Human Cavernosal Tissue (ET-2 induced) | % Inhibition at 1 µM | 44.4% | Human | [3](--INVALID-LINK--) |
Table 2: Functional Antagonism of this compound. This table summarizes the half-maximal effective concentration (EC50) and percentage of inhibition of this compound in functional assays assessing its ability to counteract endothelin-induced muscle contraction.
Signaling Pathways
This compound exerts its effects by blocking the endothelin-1 (B181129) (ET-1) signaling cascade mediated by the ETA receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and cell proliferation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this cascade.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of ETA receptor antagonists like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the ETA receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Endothelin-1.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled ETA antagonist (e.g., 1 µM of unlabeled ET-1 or another potent antagonist).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand ([¹²⁵I]-ET-1) at a concentration near its Kd to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This functional assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
-
Objective: To determine the IC50 of this compound for the inhibition of ET-1-induced calcium mobilization.
-
Materials:
-
A cell line endogenously or recombinantly expressing the human ETA receptor (e.g., U373 MG astrocytoma cells or HEK293-ETA).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Endothelin-1 (agonist).
-
This compound.
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and, after establishing a baseline, add a concentration of ET-1 that elicits a submaximal response (e.g., EC80) to all wells.
-
Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Isolated Tissue Vasoconstriction Assay
This ex vivo assay assesses the ability of this compound to inhibit ET-1-induced contraction of vascular smooth muscle.
-
Objective: To determine the potency of this compound in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.
-
Materials:
-
Isolated arterial tissue (e.g., rat or rabbit aorta, mesenteric artery).
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1.
-
This compound.
-
An organ bath system with isometric force transducers.
-
-
Procedure:
-
Dissect the artery and cut it into rings of 2-4 mm in length.
-
Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C and apply a resting tension.
-
Allow the tissues to equilibrate for at least 60 minutes.
-
Test the viability of the tissue by contracting with a depolarizing agent (e.g., KCl).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with various concentrations of this compound or vehicle for a set period.
-
Generate a cumulative concentration-response curve to ET-1 in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the contractile force generated in response to each concentration of ET-1.
-
Plot the contractile response against the logarithm of the ET-1 concentration.
-
Determine the EC50 of ET-1 in the presence and absence of different concentrations of this compound.
-
A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
-
Mandatory Visualizations
Experimental Workflow: From Binding to Function
The following diagram illustrates the logical progression of in vitro assays used to characterize an ETA receptor antagonist like this compound.
Caption: Logical workflow for the in vitro characterization of this compound.
Experimental Workflow: FLIPR Calcium Assay
This diagram details the step-by-step workflow for conducting a FLIPR-based intracellular calcium mobilization assay to assess the antagonist activity of this compound.
References
An In-depth Technical Guide to BMS-193884 (CAS 176960-47-7): A Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2][3] Identified by the CAS number 176960-47-7, this biphenylsulfonamide derivative was investigated for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension.[1][3][4] Despite demonstrating promising preclinical and early clinical activity, its development was ultimately discontinued (B1498344) in favor of a second-generation analog, BMS-207940.[3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and available experimental methodologies related to this compound.
Chemical and Physical Properties
This compound is a synthetic, small-molecule compound belonging to the oxazole (B20620) and sulfonamide classes of organic chemicals.[3]
| Property | Value | Reference |
| CAS Number | 176960-47-7 | [2][4][5] |
| Molecular Formula | C20H17N3O4S | [2][4] |
| Molecular Weight | 395.43 g/mol | [2][4] |
| IUPAC Name | N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide | [3] |
| Synonyms | BMS 193884, BMS193884 | [4] |
| Appearance | Powder | [2][5] |
| Storage | -20°C for long-term storage (3 years as powder) | [2][5] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[2][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation by ET-1 leads to vasoconstriction and cellular proliferation.
By selectively blocking the ETA receptor, this compound inhibits the downstream signaling cascade initiated by ET-1 binding. This leads to vasodilation (relaxation of blood vessels) and has the potential to attenuate pathological vascular remodeling.[1][6] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as ETB receptor activation can mediate both vasodilation and vasoconstriction, as well as clearance of ET-1.
Pharmacological Data
In Vitro Activity
This compound exhibits high affinity and selectivity for the human ETA receptor.
| Parameter | Value | Species/System | Reference |
| Ki (ETA Receptor) | 1.4 nM | Human recombinant | [2][6] |
| Ki (ETB Receptor) | 18,800 nM (18.8 µM) | Human recombinant | [6] |
| Selectivity (ETB/ETA) | >10,000-fold | Human recombinant | [2][6] |
| EC50 (vs. ET-1 induced contraction) | 107.2 ± 32.3 nM | Rabbit penile cavernosal tissue | [7] |
| EC50 (vs. ET-2 induced contraction) | 1.7 ± 0.5 nM | Rabbit penile cavernosal tissue | [7] |
In Vivo Pharmacodynamics
Studies in healthy male volunteers demonstrated the vasodilatory effects of this compound.
| Administration Route | Dose | Effect | Reference |
| Intra-arterial | 50 nmol/min | 25 ± 11% local vasodilation | [1] |
| Oral | 200 mg | -14 ± 9% reduction in total systemic vascular resistance at 12h | [1] |
| Oral | 200 mg | -12 ± 7% reduction in total systemic vascular resistance at 24h | [1] |
In Vivo Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in rats.
| Parameter | Route | Value | Species | Reference |
| Clearance | Intravenous | 2.6 ml/min/kg | Rat | [8] |
| Volume of Distribution (Vss) | Intravenous | 0.08 L/kg | Rat | [8] |
| Half-life (t½) | Intravenous | 2.0 h | Rat | [8] |
| Mean Residence Time (MRT) | Intravenous | 0.5 h | Rat | [8] |
| Oral Bioavailability | Oral | 43% | Rat | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain due to the proprietary nature of drug development. However, based on the literature, the following outlines the likely methodologies employed.
Synthesis
The synthesis of this compound and its analogs likely involved a Suzuki coupling reaction to form the biphenyl (B1667301) core structure. This is a common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids.
A general synthetic approach would involve:
-
Preparation of Precursors: Synthesis of the appropriately substituted aryl halide and aryl boronic acid fragments.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the two precursors in the presence of a base to form the biphenyl scaffold.
-
Functional Group Manipulation: Subsequent chemical modifications to introduce the sulfonamide and other required functional groups to yield the final this compound molecule.
Receptor Binding Assay (Competitive)
These assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.
Methodology Outline:
-
Membrane Preparation: Membranes from cells overexpressing recombinant human ETA or ETB receptors are prepared.
-
Reaction Mixture: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Tissue Bath)
These assays assess the functional effect of a compound on tissue contractility.
Methodology Outline:
-
Tissue Preparation: Strips of tissue, such as rabbit penile cavernosum, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Contraction Induction: A contractile agent, such as endothelin-1 or endothelin-2, is added to the bath to induce a stable contraction.
-
Compound Addition: Increasing concentrations of this compound are cumulatively added to the bath.
-
Measurement: Changes in tissue tension (relaxation) are recorded using an isometric force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction. A dose-response curve is generated, and the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is calculated.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials in November 1996 and progressed to Phase II studies for the potential treatment of congestive heart failure and pulmonary hypertension.[3] However, its development was discontinued.[1][9] This decision was likely influenced by the development of a second-generation analog, BMS-207940, which may have possessed a more favorable pharmacokinetic or safety profile.[3]
Conclusion
This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. While its clinical development was halted, the publicly available data on its pharmacology and mechanism of action provide a valuable case study for researchers in the field of cardiovascular drug discovery and endothelin receptor biology. The information and outlined methodologies in this guide can serve as a useful resource for the design and interpretation of studies involving endothelin receptor antagonists.
References
- 1. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Functional assays are mandatory for a correct prediction of immunotoxic properties of compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BMS-193884: A Technical Guide to a Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated primarily for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation. While its clinical development was discontinued, the data gathered on this compound remain valuable for the ongoing research and development of endothelin receptor antagonists.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[3] By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways initiated by ET-1, leading to vasodilation and a reduction in blood pressure.[4] This selectivity for the ETA receptor over the ETB receptor, which is involved in nitric oxide-mediated vasodilation and clearance of ET-1, was a key feature of this compound's pharmacological profile.[3][4]
Signaling Pathway
The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling cascades. This compound competitively inhibits this initial binding step. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction and cellular proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity and preclinical pharmacokinetic parameters.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Selectivity (ETA vs ETB) | Reference |
| Human ETA | This compound | 1.4 | ~10,000-fold | [1][2] |
| Human ETB | This compound | >10,000 | [1][2] |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Reference |
| Rat | IV | - | 2.6 | 0.08 | 2.0 | - | |
| Rat | Oral | - | - | - | - | 43 | |
| Cynomolgus Monkey | IV | - | 0.86 | 0.13 | 9.0 | - | |
| Cynomolgus Monkey | Oral | - | - | - | - | 71 |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
ETA Receptor Binding Assay (Representative Protocol)
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the ETA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human ETA receptor.
Materials:
-
Membrane preparations from cells recombinantly expressing the human ETA receptor.
-
Radioligand: [125I]-Endothelin-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Endothelin-1.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice and resuspend in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound (this compound) at serially diluted concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
To determine non-specific binding, a separate set of wells will contain the assay buffer, radioligand, and a saturating concentration of unlabeled endothelin-1.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of an orally administered compound in rats.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) of this compound in rats.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Vehicle for intravenous administration (if determining bioavailability).
-
Blood collection tubes (containing anticoagulant).
-
Centrifuge.
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Fast the rats overnight prior to dosing.
-
Oral Administration Group: Administer a single oral dose of this compound via gavage.
-
Intravenous Administration Group (for bioavailability): Administer a single intravenous dose of this compound via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time data for each rat.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Assessment of Vasodilator Effects in Humans (Cited Protocol)
This protocol is based on a study that investigated the effects of this compound on forearm blood flow in healthy male volunteers.[4]
Objective: To assess the local and systemic vasodilator effects of this compound and its ability to antagonize endothelin-1-induced vasoconstriction.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy male volunteers.
Procedures:
-
Forearm Blood Flow Measurement: Forearm blood flow was measured using venous occlusion plethysmography.
-
Intra-arterial Infusions: A brachial artery cannula was inserted for the infusion of drugs directly into the forearm circulation.
-
Protocol 1 (Local Effects):
-
Infusion of endothelin-1 (ET-1) to induce vasoconstriction.
-
Co-infusion of this compound with ET-1 to assess antagonism.
-
Infusion of this compound alone to assess direct vasodilator effects.
-
-
Protocol 2 (Systemic Effects):
-
Oral administration of single doses of this compound (e.g., 50, 100, 200 mg) or placebo.
-
Measurement of forearm blood flow and systemic hemodynamics (blood pressure, heart rate) at various time points post-dose.
-
Intra-arterial infusion of ET-1 at different times after oral dosing to determine the duration of ETA receptor blockade.
-
-
Data Analysis: Statistical analysis was performed to compare the effects of this compound with placebo on forearm blood flow, blood pressure, and the response to ET-1.
Discussion and Conclusion
This compound is a well-characterized, potent, and selective ETA receptor antagonist. Preclinical studies demonstrated its ability to block the vasoconstrictor effects of endothelin-1 and showed favorable oral bioavailability in animal models. Human studies confirmed its vasodilator properties and its efficacy in antagonizing ET-1-induced vasoconstriction.[4]
Despite its promising pharmacological profile, the clinical development of this compound was discontinued, likely in favor of a second-generation analog, BMS-207940. Nevertheless, the extensive data generated for this compound have contributed significantly to the understanding of the role of the endothelin system in cardiovascular physiology and pathology. The information presented in this technical guide serves as a valuable resource for researchers and scientists working on the development of new therapies targeting the endothelin pathway.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental History of BMS-193884: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2] Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. By selectively blocking the ETA receptor, this compound was investigated for its potential therapeutic benefits in these conditions. This document provides a detailed technical guide on the discovery, mechanism of action, and developmental history of this compound, including available quantitative data, experimental methodologies, and the rationale for its eventual discontinuation.
Discovery and History
The development of this compound emerged from a focused effort at Bristol-Myers Squibb to identify selective ETA receptor antagonists for the treatment of cardiovascular diseases.[2][3] The program began with a lead compound that, despite showing good binding affinity, was found to be extensively metabolized.[3] Through structure-activity relationship (SAR) and structure-metabolism relationship studies, researchers at Bristol-Myers Squibb optimized the initial lead to enhance its metabolic stability while maintaining high potency and selectivity for the ETA receptor.[3] This optimization process led to the identification of this compound.[3]
The compound, a biphenylsulfonamide derivative, entered Phase I clinical trials in November 1996 and subsequently progressed to Phase II trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension.[2] However, the development of this compound was ultimately discontinued.[4] The probable primary reason for this was the concurrent discovery and development of a second-generation analog, BMS-207940.[2][5] BMS-207940 demonstrated significantly improved potency, selectivity, and metabolic stability compared to this compound, making it a more promising clinical candidate.[5][6] There is also some suggestion that mild hepatic side effects, such as increased liver aminotransferases at higher doses in animal studies, may have contributed to the decision to halt the development of this compound in favor of its successor.[7]
Mechanism of Action
This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[8] The endothelin system plays a crucial role in vascular tone and cellular proliferation. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively blocks this pathway, resulting in vasodilation.[8]
Endothelin-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the ETA receptor and the point of intervention for this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Cell Line | Radioligand | This compound Ki (nM) | Selectivity (ETA vs ETB) | Reference |
| Human ETA | CHO | 125I-ET-1 | 1.4 | ~10,000-fold | [7] |
| Human ETB | CHO | 125I-ET-1 | 18,700 | - | [9] |
Table 2: In Vitro Functional Activity
| Assay | Tissue | Agonist | This compound Concentration | Effect | Reference |
| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-1 | 1 µM | 34.5% inhibition | [1] |
| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-2 | 1 µM | 42.9% inhibition | [1] |
| Contraction Inhibition | Rabbit Penile Cavernosal Tissue | ET-3 | 1 µM | 100% inhibition | [1] |
| Contraction Inhibition | Human Penile Cavernosal Tissue | ET-2 | 1 µM | 44.4% inhibition | [1] |
| Dose-dependent Relaxation | Rabbit Penile Cavernosal Tissue | ET-1 (20 nM) | - | EC50 = 107.2 ± 32.3 nM | [1] |
| Dose-dependent Relaxation | Rabbit Penile Cavernosal Tissue | ET-2 (20 nM) | - | EC50 = 1.7 ± 0.5 nM | [1] |
Table 3: In Vivo Pharmacodynamic Effects in Healthy Men
| Administration | Dose | Parameter | Effect | p-value | Reference |
| Intra-arterial | 50 nmol/min | Forearm Vasoconstriction to ET-1 | Abolished | < 0.0001 | [8] |
| Intra-arterial | 50 nmol/min | Local Vasodilation | 25 ± 11% | 0.02 | [8] |
| Oral | 200 mg | Forearm Vasoconstriction to ET-1 (at 12h) | Attenuated | < 0.01 | [8] |
| Oral | 200 mg | Forearm Vasoconstriction to ET-1 (at 24h) | Attenuated | < 0.0001 | [8] |
| Oral | 200 mg | Total Systemic Vascular Resistance (at 12h) | -14 ± 9% | 0.03 | [8] |
| Oral | 200 mg | Total Systemic Vascular Resistance (at 24h) | -12 ± 7% | < 0.0001 | [8] |
Experimental Protocols
While the specific, detailed internal protocols from Bristol-Myers Squibb are not publicly available, the following sections describe generalized methodologies for the key experiments used to characterize this compound, based on standard practices in the field.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.
Generalized Protocol:
-
Membrane Preparation:
-
CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 125I-ET-1) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Organ Bath)
Objective: To assess the functional antagonist activity of this compound on endothelin-induced tissue contraction.
Generalized Protocol:
-
Tissue Preparation:
-
Isolate tissue strips (e.g., rabbit or human penile cavernosal tissue) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
-
Contraction and Inhibition:
-
Induce tissue contraction by adding a specific concentration of an endothelin agonist (e.g., ET-1 or ET-2).
-
In separate experiments, pre-incubate the tissue strips with this compound for a defined period before adding the endothelin agonist.
-
Record the isometric tension of the tissue strips.
-
-
Data Analysis:
-
Measure the magnitude of contraction in the presence and absence of this compound.
-
Calculate the percentage inhibition of the agonist-induced contraction by this compound.
-
For dose-dependent relaxation studies, construct a cumulative concentration-response curve for this compound in tissues pre-contracted with an endothelin agonist and calculate the EC50 value.
-
Conclusion
This compound was a significant step in the development of selective ETA receptor antagonists. The research leading to its discovery provided valuable insights into the structure-activity and structure-metabolism relationships of biphenylsulfonamide-based antagonists. Although its clinical development was halted, likely in favor of a superior second-generation compound, the preclinical and early clinical data for this compound demonstrated its potential as a vasodilator. The story of this compound serves as an important case study in the iterative process of drug discovery and development, where promising leads are continually refined to identify candidates with the most favorable pharmacological and pharmacokinetic profiles.
References
- 1. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 193884 - AdisInsight [adisinsight.springer.com]
- 5. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of BMS-193884: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It demonstrates a significantly greater affinity for the ETA receptor compared to the endothelin-B (ETB) receptor, making it a valuable tool for investigating the physiological and pathological roles of the ETA receptor signaling pathway. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and a summary of its exploration in clinical settings. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Introduction
Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of endothelin-1 (B181129) (ET-1). The selective blockade of the ETA receptor has been a key area of interest for therapeutic intervention in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension.
This compound emerged from a series of biphenylsulfonamide derivatives as a highly selective ETA antagonist. Its pharmacological properties have been characterized in a range of preclinical and clinical studies, which are detailed in this guide.
Mechanism of Action
This compound functions as a competitive antagonist at the ETA receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. The selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.
Quantitative Pharmacology
The binding affinity and functional potency of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Human ETA | This compound | 1.4 | Human | [1] |
| Human ETB | This compound | >14,000 | Human | [1] |
Ki: Inhibitory constant, a measure of binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Assay | Tissue | Agonist | This compound Concentration | Effect | Reference |
| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-1 | 1 µM | 34.5% inhibition | [2] |
| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-2 | 1 µM | 42.9% inhibition | [2] |
| Inhibition of Contraction | Rabbit Penile Cavernosal Tissue | ET-3 | 1 µM | 100% inhibition | [2] |
| Inhibition of Contraction | Human Penile Cavernosal Tissue | ET-2 | 1 µM | 44.4% inhibition | [2] |
| Relaxation (EC50) | Rabbit Penile Cavernosal Tissue | ET-1 (20 nM) | 107.2 ± 32.3 nM | Dose-dependent relaxation | [2] |
| Relaxation (EC50) | Rabbit Penile Cavernosal Tissue | ET-2 (20 nM) | 1.7 ± 0.5 nM | Dose-dependent relaxation | [2] |
EC50: Half-maximal effective concentration.
Table 3: In Vivo Pharmacological Effects of this compound
| Species | Model | This compound Dose/Concentration | Primary Outcome | Effect | Reference |
| Rabbit | Anesthetized, Pelvic Nerve Stimulation | ~50 and 100 nM (systemic plasma) | Duration of Penile Erection | Increased duration | [2] |
| Human | Healthy Volunteers | 50 nmol/min (intra-arterial) | Forearm Blood Flow | 25 ± 11% increase (local vasodilation) | |
| Human | Healthy Volunteers | 200 mg (oral) | Systemic Vascular Resistance | -14 ± 9% at 12h; -12 ± 7% at 24h | |
| Human | Mild-to-Moderate Erectile Dysfunction | 100 mg (oral) | Erectile Function | No significant improvement vs. placebo | [2] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.
General Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.
-
Radioligand: [125I]-ET-1 is commonly used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer, typically Tris-HCl based, containing protease inhibitors and bovine serum albumin.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Organ Bath Studies
Objective: To assess the functional antagonist activity of this compound on endothelin-induced smooth muscle contraction.
Methodology (based on studies with penile cavernosal tissue): [2]
-
Tissue Preparation: Strips of rabbit or human penile cavernosal tissue are dissected and mounted in organ baths.
-
Physiological Solution: The baths contain a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
Tension Measurement: The tissue strips are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the tissues.
-
Protocol:
-
Contraction Inhibition: Tissues are incubated with this compound (e.g., 1 µM) or vehicle for a specified period. Cumulative concentration-response curves to endothelin agonists (ET-1, ET-2, or ET-3) are then generated.
-
Relaxation: Tissues are pre-contracted with a fixed concentration of an endothelin agonist (e.g., 20 nM ET-1 or ET-2). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its relaxant effect.
-
-
Data Analysis: The inhibitory effect is expressed as a percentage reduction of the maximal contraction induced by the agonist. The relaxant effect is quantified by calculating the EC50 value for this compound.
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy of this compound on penile erection in an animal model.
Methodology (based on studies in anesthetized male rabbits): [2]
-
Animal Model: Male rabbits are anesthetized.
-
Drug Administration: this compound is administered intravenously to achieve target systemic plasma concentrations (e.g., ~50 and 100 nM).
-
Erection Induction: Penile erection is induced by electrical stimulation of the pelvic nerve.
-
Measurement: The duration of the erectile response is measured.
-
Data Analysis: The duration of erection in the presence of this compound is compared to that in a control group.
Human Clinical Trials
Objective: To assess the safety, tolerability, and efficacy of this compound in human subjects.
Methodology (based on a study for erectile dysfunction): [2]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Men diagnosed with mild-to-moderate erectile dysfunction.
-
Intervention: Oral administration of this compound (e.g., 100 mg) or placebo.
-
Efficacy Evaluation:
-
In-office testing of erectile function.
-
Patient diaries and questionnaires to record intercourse attempts and success over a defined period (e.g., 2-4 weeks).
-
-
Data Analysis: The efficacy endpoints in the this compound group are compared to those in the placebo group using appropriate statistical methods.
Signaling Pathways and Visualizations
Endothelin-A (ETA) Receptor Signaling Pathway
The ETA receptor is a G protein-coupled receptor that primarily couples to Gq/11. Activation of this pathway by ET-1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The workflow for determining the binding affinity of this compound involves a competitive binding experiment.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Organ Bath Functional Assay
The functional antagonism of this compound is assessed by its ability to inhibit or reverse endothelin-induced muscle contraction in an organ bath setup.
Caption: Workflow for an in vitro organ bath functional assay.
Discussion and Conclusion
This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. Its high affinity and selectivity for the ETA receptor have been demonstrated in radioligand binding studies. In vitro functional assays have confirmed its ability to antagonize endothelin-induced smooth muscle contraction. In vivo studies in animal models showed promising physiological effects, such as the potentiation of penile erection in rabbits, consistent with ETA receptor blockade.
However, the translation of these preclinical findings to clinical efficacy in humans has been challenging. A pilot study in men with mild-to-moderate erectile dysfunction did not show a significant improvement with this compound treatment compared to placebo[2]. This discrepancy may highlight species differences in the role of endothelin in physiological processes. Despite the lack of efficacy in this indication, this compound has been instrumental in elucidating the role of the ETA receptor in various physiological and pathophysiological conditions. The development of this compound was eventually discontinued (B1498344) for heart failure in favor of a second-generation analog, BMS-207940.
References
In-Depth Technical Guide: BMS-193884 for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It exhibits a significantly greater affinity for the human ETA receptor, with a Ki of 1.4 nM, and demonstrates over 10,000-fold selectivity for the ETA receptor compared to the ETB receptor.[1] Initially developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension, this compound underwent phase I and II clinical trials. Although its development was later discontinued (B1498344) in favor of a second-generation analog, BMS-207940, the extensive preclinical and clinical research conducted on this compound provides valuable insights into the role of ETA receptor antagonism in cardiovascular pathophysiology. This technical guide consolidates the available quantitative data, details key experimental methodologies, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers in cardiovascular drug discovery.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1).[1] ET-1 is a potent vasoconstrictor and mitogen implicated in the pathogenesis of various cardiovascular diseases. The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation by ET-1 leads to vasoconstriction and cellular proliferation.[2] By selectively blocking the ETA receptor, this compound inhibits these detrimental effects, leading to vasodilation and a reduction in vascular resistance.[1] The high selectivity of this compound for the ETA receptor is a key feature, as the ETB receptor, also activated by ET-1, is involved in vasodilation through the release of nitric oxide and prostacyclin from endothelial cells, as well as in the clearance of circulating ET-1.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | ETA | 1.4 nM | [1] |
| Selectivity | Human | ETA vs. ETB | >10,000-fold | [1] |
| EC50 | Rabbit | Relaxation of ET-1 contracted cavernosal tissue | 107.2 ± 32.3 nM | [3] |
| EC50 | Rabbit | Relaxation of ET-2 contracted cavernosal tissue | 1.7 ± 0.5 nM | [3] |
Table 2: In Vivo Efficacy in Humans (Healthy Volunteers)
| Parameter | Dosage | Route | Effect | Time Point | Reference |
| Forearm Blood Flow | 50 nmol/min | Intra-arterial | Abolished ET-1 induced vasoconstriction | - | [1] |
| Forearm Blood Flow | 50 nmol/min | Intra-arterial | 25 ± 11% increase (vasodilation) | - | [1] |
| Total Systemic Vascular Resistance | 200 mg | Oral | -14 ± 9% | 12 h | [1] |
| Total Systemic Vascular Resistance | 200 mg | Oral | -12 ± 7% | 24 h | [1] |
Table 3: Preclinical Pharmacokinetics in Rats
| Parameter | Value |
| Intravenous Clearance | 2.6 ml/min/kg |
| Intravenous Volume of Distribution (steady state) | 0.08 l/kg |
| Intravenous Half-life (t½) | 2.0 h |
| Intravenous Mean Residence Time (MRT) | 0.5 h |
| Oral Bioavailability | 43% |
Signaling Pathways
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to vascular smooth muscle contraction and cellular proliferation through downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2. This compound, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire downstream signaling cascade.
Experimental Protocols
ETA Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
-
Human recombinant ETA receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)
-
Cell membrane preparation from the above cells
-
[¹²⁵I]-ET-1 (Radioligand)
-
This compound (Test compound)
-
Unlabeled ET-1 (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)
-
This compound solution at various concentrations or unlabeled ET-1 (for non-specific binding) or buffer (for total binding).
-
[¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hemodynamic Assessment in Healthy Human Volunteers
This protocol outlines the methodology used to assess the effect of this compound on forearm blood flow and systemic vascular resistance in healthy individuals.
Materials and Equipment:
-
This compound for oral and intra-arterial administration
-
Endothelin-1 for intra-arterial infusion
-
Brachial artery catheter
-
Venous occlusion plethysmography equipment (strain gauge)
-
Infusion pumps
-
Non-invasive blood pressure monitor
-
Electrocardiogram (ECG) monitor
Procedure:
Part 1: Intra-arterial Infusion
-
Insert a catheter into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
Measure baseline forearm blood flow in both arms using venous occlusion plethysmography.
-
Infuse ET-1 at a constant rate (e.g., 5 pmol/min) to induce vasoconstriction and record the change in forearm blood flow.
-
In a randomized, double-blind, placebo-controlled manner, co-infuse this compound (e.g., 5 and 50 nmol/min) or placebo with ET-1.
-
Continuously measure forearm blood flow in both arms to assess the antagonistic effect of this compound on ET-1-induced vasoconstriction.
-
Infuse this compound alone to determine its direct effect on basal forearm blood flow (vasodilation).
Part 2: Oral Administration
-
In a separate study, administer a single oral dose of this compound (e.g., 50, 100, or 200 mg) or placebo to healthy volunteers.
-
At specified time points post-dose (e.g., 12 and 24 hours), repeat the intra-arterial ET-1 infusion challenge as described in Part 1 to assess the duration of ETA receptor blockade.
-
At the same time points, measure systemic hemodynamics, including heart rate, blood pressure, and cardiac output (e.g., using impedance cardiography).
-
Calculate total systemic vascular resistance from the measured hemodynamic parameters.
Conclusion
This compound is a well-characterized, highly selective ETA receptor antagonist that has been instrumental in elucidating the role of the endothelin system in cardiovascular regulation. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for researchers investigating ETA receptor antagonism as a therapeutic strategy for cardiovascular diseases. Although the clinical development of this compound was halted, the knowledge gained from its study continues to inform the development of new and improved endothelin receptor antagonists. This technical guide serves as a valuable resource for scientists and drug development professionals, facilitating further research in this important area of cardiovascular pharmacology.
References
- 1. Vasodilator effects of the endothelin ETA receptor selective antagonist this compound in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-A Receptor Antagonism by BMS-193884: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-193884, a selective and competitive antagonist of the endothelin-A (ET-A) receptor. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Data Summary
The following tables summarize the binding affinity, in vitro functional activity, in vivo efficacy, and pharmacokinetic profile of this compound, facilitating a clear comparison of its pharmacological properties.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ligand | Assay Type | K_i_ (nM) | Selectivity (ET-A/ET-B) | Reference |
| ET-A | Human | [¹²⁵I]ET-1 | Radioligand Binding | 1.4 ± 0.1 | >10,000-fold | [1][2][3] |
| ET-B | Human | [¹²⁵I]ET-1 | Radioligand Binding | 18,800 ± 2,000 | - | [1] |
Table 2: In Vitro Functional Activity of this compound
| Tissue/Cell Line | Species | Agonist | Measured Response | IC₅₀/EC₅₀ (nM) | Notes | Reference |
| Penile Cavernosal Tissue | Rabbit | ET-1 (20 nM) | Relaxation | 107.2 ± 32.3 | Dose-dependent relaxation | [4] |
| Penile Cavernosal Tissue | Rabbit | ET-2 (20 nM) | Relaxation | 1.7 ± 0.5 | Dose-dependent relaxation | [4] |
| Penile Cavernosal Tissue | Rabbit | ET-1, ET-2, ET-3 | Inhibition of Contraction | - | 1 µM this compound inhibited contraction by 34.5%, 42.9%, and 100% respectively | [4] |
| Penile Cavernosal Tissue | Human | ET-2 | Inhibition of Contraction | - | 1 µM this compound inhibited contraction by 44.4% | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model/Subject | Measured Effect | Dose/Concentration | Outcome | Reference |
| Anesthetized Male Rabbits | Duration of Penile Erection | ~50 and 100 nM (systemic plasma concentration) | Increased duration of pelvic nerve-stimulated erection | [4] |
| Healthy Men | Forearm Vasoconstriction (induced by ET-1) | 200 mg (oral) | Attenuated at 12 and 24 hours | [5] |
| Healthy Men | Local Vasodilation | 50 nmol/min (intra-arterial) | 25 ± 11% increase in forearm blood flow | [5] |
| Healthy Men | Total Systemic Vascular Resistance | 200 mg (oral) | -14 ± 9% at 12 hours, -12 ± 7% at 24 hours | [5] |
Table 4: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Rat | Intravenous | 2.6 | 0.08 | 2.0 | - | [6] |
| Rat | - | - | - | - | 43 | [6] |
| Monkey | - | - | Low | - | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the endothelin-A receptor signaling pathway, the mechanism of antagonism by this compound, and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are generalized based on standard pharmacological practices.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity (K_i_) of this compound for endothelin receptors.
-
Membrane Preparation:
-
Cells expressing recombinant human ET-A or ET-B receptors are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
-
-
Binding Reaction:
-
A fixed concentration of radiolabeled endothelin-1 ([¹²⁵I]ET-1) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]ET-1, is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1 (IC₅₀) is determined.
-
The IC₅₀ value is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.
-
Isolated Tissue Bath for Functional Activity
This ex vivo assay measures the functional effect of this compound on the contraction of isolated tissues, such as penile cavernosal tissue or aortic rings.
-
Tissue Preparation:
-
The target tissue is dissected from the animal model (e.g., rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).
-
Strips or rings of the tissue are prepared and mounted in an isolated tissue bath chamber.
-
-
Experimental Setup:
-
The tissue bath chamber contains a physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
One end of the tissue is fixed, and the other is connected to a force transducer to record changes in isometric tension.
-
The tissue is allowed to equilibrate under a resting tension for a specific period.
-
-
Contraction and Relaxation Measurement:
-
A contractile agent (e.g., endothelin-1) is added to the bath to induce a stable contraction.
-
Once a plateau in contraction is reached, cumulative concentrations of this compound are added to the bath.
-
The resulting relaxation or inhibition of contraction is recorded.
-
-
Data Analysis:
-
The change in tension is measured, and concentration-response curves are plotted.
-
The effective concentration of this compound that causes 50% of the maximal relaxation (EC₅₀) or inhibition (IC₅₀) is calculated.
-
In Vivo Models for Efficacy Assessment
These studies evaluate the physiological effects of this compound in living organisms.
-
Animal Model Studies (e.g., Anesthetized Rabbits):
-
Animals are anesthetized, and relevant physiological parameters are monitored.
-
For erectile function studies, the pelvic nerve is stimulated to induce penile erection.
-
This compound is administered (e.g., intravenously), and its effect on the duration and magnitude of the physiological response is measured.
-
Blood samples may be collected to determine plasma concentrations of the compound.
-
-
Human Clinical Studies (e.g., Healthy Volunteers):
-
Studies are conducted under approved clinical protocols.
-
This compound is administered (e.g., orally) to subjects.
-
Physiological measurements, such as forearm blood flow (using plethysmography) in response to a local infusion of endothelin-1, are taken at various time points.
-
Systemic effects, such as blood pressure and systemic vascular resistance, are also monitored.
-
Blood samples are collected to analyze the pharmacokinetic profile of this compound.
-
Conclusion
This compound is a potent and highly selective antagonist of the endothelin-A receptor. Its pharmacological profile, characterized by high binding affinity, functional antagonism of endothelin-1-induced vasoconstriction, and in vivo efficacy in animal models and humans, highlights its potential as a therapeutic agent. However, its development was likely discontinued (B1498344) in favor of a second-generation analog, BMS-207940.[7] This guide provides a comprehensive technical overview of the foundational data and methodologies used to characterize this compound.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-193884: A Selective Endothelin A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated primarily for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension.[1][2] As a competitive antagonist, this compound exhibits a significantly greater affinity for the human ETA receptor over the ETB receptor, making it a valuable tool for studying the physiological and pathological roles of the endothelin system. This document provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental data for this compound.
Molecular Profile
This compound is a synthetic molecule belonging to the oxazole (B20620) and sulfonamide classes of organic compounds.[1][2] Its chemical structure was optimized to improve metabolic stability and pharmacokinetic properties during its development.
| Property | Value | Source |
| Molecular Formula | C20H17N3O4S | [3] |
| Molecular Weight | 395.43 g/mol | [3] |
| CAS Number | 176960-47-7 | [3] |
Mechanism of Action and Signaling Pathway
This compound functions by selectively blocking the endothelin A (ETA) receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1). ET-1 is a potent vasoconstrictor, and its binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.
The ETA receptor is a G protein-coupled receptor (GPCR). Upon activation by ET-1, it primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction and have mitogenic effects. By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively attenuates these downstream signaling events, leading to vasodilation.
Quantitative Data
This compound demonstrates high affinity and selectivity for the human ETA receptor. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Parameter | Value | Species/System | Source |
| Ki (ETA Receptor) | 1.4 nM | Human | [3] |
| Selectivity | >10,000-fold for ETA over ETB | Human | [3] |
| EC50 (Relaxation of ET-1 contracted tissue) | 107.2 ± 32.3 nM | Rabbit penile cavernosal tissue | [4] |
| EC50 (Relaxation of ET-2 contracted tissue) | 1.7 ± 0.5 nM | Rabbit penile cavernosal tissue | [4] |
| Inhibition of ET-1 induced contraction (1 µM) | 34.5% | Rabbit penile cavernosal tissue | [4] |
| Inhibition of ET-2 induced contraction (1 µM) | 42.9% | Rabbit penile cavernosal tissue | [4] |
| Inhibition of ET-3 induced contraction (1 µM) | 100% | Rabbit penile cavernosal tissue | [4] |
| Inhibition of ET-2 induced contraction (1 µM) | 44.4% | Human penile cavernosal tissue | [4] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not exhaustively available in the public domain. However, based on the literature, the following are generalized methodologies representative of the assays used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for the ETA receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the ETA receptor (IC50), from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radioligand (e.g., [125I]ET-1).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Vasoconstriction Model
This protocol describes a general method for assessing the in vivo efficacy of an ETA receptor antagonist in an animal model.
Objective: To evaluate the ability of this compound to inhibit ET-1-induced vasoconstriction.
Materials:
-
Anesthetized animal model (e.g., rabbit).
-
This compound for administration (intravenous or oral).
-
Endothelin-1 (ET-1) for infusion.
-
Physiological monitoring equipment (e.g., blood pressure transducer, flow probe).
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters for drug administration and blood pressure monitoring. A flow probe may be placed around an artery of interest (e.g., femoral artery) to measure blood flow.
-
Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters (blood pressure, heart rate, blood flow).
-
ET-1 Challenge: Administer a bolus or infusion of ET-1 and record the resulting vasoconstriction (increase in blood pressure, decrease in blood flow).
-
This compound Administration: Administer a dose of this compound.
-
Post-treatment ET-1 Challenge: After a suitable time for drug distribution, repeat the ET-1 challenge and record the hemodynamic response.
-
Data Analysis: Compare the magnitude of the vasoconstrictor response to ET-1 before and after the administration of this compound to determine the inhibitory effect of the compound.
Clinical Development and Conclusion
This compound progressed to Phase II clinical trials for the treatment of congestive heart failure.[1][2] However, its development was later discontinued. Despite not reaching the market, this compound remains a significant research tool due to its high selectivity for the ETA receptor. The data gathered from its preclinical and clinical studies have contributed to a better understanding of the role of the endothelin system in cardiovascular diseases and have informed the development of subsequent endothelin receptor antagonists.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-193884 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor. It exhibits a significantly greater affinity for the ETA receptor (Ki = 1.4 nM in humans) compared to the ETB receptor, with a selectivity of over 10,000-fold.[1][2] The endothelin system, particularly the ETA receptor, is implicated in a variety of physiological processes, including vasoconstriction and cellular proliferation. Its dysregulation has been associated with cardiovascular diseases such as congestive heart failure (CHF) and pulmonary hypertension.[3][4] These application notes provide an overview of the use of this compound in relevant in vivo animal models, along with detailed protocols for its evaluation.
Mechanism of Action: Endothelin-A (ETA) Receptor Antagonism
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This results in vasodilation and a reduction in blood pressure.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats [7]
| Parameter | Intravenous | Oral |
| Dose | 30 mg/kg | ≥ 30 mg/kg |
| Clearance (mL/min/kg) | 2.6 | - |
| Volume of Distribution (Vss, L/kg) | 0.08 | - |
| Half-life (t½, h) | 2.0 | - |
| Mean Residence Time (MRT, h) | 0.5 | - |
| Oral Bioavailability (%) | - | 43 |
Table 2: Efficacy of this compound in a Rabbit Model of Erectile Dysfunction [2]
| Parameter | Value |
| Animal Model | Anesthetized male rabbits with pelvic nerve-stimulated penile erection |
| Administration | Intravenous |
| Systemic Plasma Concentration | ~50 and 100 nM |
| Effect | Increased duration of penile erection |
| In Vitro EC50 (Relaxation of ET-1 contracted tissue) | 107.2 ± 32.3 nM |
| In Vitro EC50 (Relaxation of ET-2 contracted tissue) | 1.7 ± 0.5 nM |
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral administration; saline for intravenous administration)
-
Sprague-Dawley rats (male, 250-300 g)
-
Gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign animals to intravenous (IV) and oral (PO) administration groups.
-
Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicle.
-
Administration:
-
Oral (PO): Administer this compound via oral gavage at a specified dose (e.g., 30 mg/kg).
-
Intravenous (IV): Administer this compound via tail vein injection at a specified dose (e.g., 10 mg/kg).
-
-
Blood Collection: Collect blood samples (~0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.
Rabbit Model of Erectile Dysfunction
This protocol describes the evaluation of this compound on erectile function in an anesthetized rabbit model.
Experimental Workflow:
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Male New Zealand White rabbits (3-4 kg)
-
Surgical instruments
-
Nerve stimulator
-
Pressure transducer and data acquisition system
-
23-gauge needle connected to a pressure transducer
Procedure:
-
Anesthesia: Anesthetize the rabbit with an appropriate anesthetic regimen.
-
Surgical Preparation: Surgically expose the pelvic nerve. Insert a 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure intracavernosal pressure (ICP).
-
Nerve Stimulation: Electrically stimulate the pelvic nerve to induce penile erection and record the baseline ICP response.
-
Drug Administration: Administer this compound intravenously to achieve target systemic plasma concentrations (e.g., 50 and 100 nM).[2]
-
Post-Drug Stimulation: After drug administration, repeat the pelvic nerve stimulation and record the ICP response.
-
Data Analysis: Compare the duration and magnitude of the erectile response before and after the administration of this compound.
Representative Model of Congestive Heart Failure in Rats (Coronary Artery Ligation)
Experimental Workflow:
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Male Sprague-Dawley rats (250-300 g)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
Echocardiography system
-
Hemodynamic monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
Closure and Recovery: Close the chest incision and allow the animal to recover.
-
CHF Development: Allow sufficient time (e.g., 4 weeks) for the development of congestive heart failure, which can be confirmed by echocardiography (e.g., reduced ejection fraction).
-
Treatment: Administer this compound or vehicle orally daily for a specified duration (e.g., 4-8 weeks).
-
Endpoint Assessment: At the end of the treatment period, assess cardiac function using echocardiography and hemodynamic measurements. Histological analysis of the heart can also be performed to evaluate cardiac remodeling.
Conclusion
This compound is a valuable research tool for investigating the role of the endothelin system in various pathophysiological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this selective ETA receptor antagonist in relevant animal models of cardiovascular disease. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for BMS-193884 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) critically involved in vasoconstriction, cell proliferation, and signaling pathways.[1] Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a powerful vasoconstrictor, and its dysregulation is implicated in various cardiovascular diseases and cancer. This compound competitively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream effects.[1] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its biological activity.
Mechanism of Action
This compound exhibits a high affinity for the human ETA receptor with a reported Ki value of 1.4 nM, showing a selectivity of over 10,000-fold for the ETA receptor compared to the ETB receptor.[1] The binding of ET-1 to the ETA receptor typically activates the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and proliferation. By blocking the initial binding of ET-1, this compound effectively abrogates this entire signaling cascade.
Endothelin-A Receptor Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for BMS-193884 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and selective endothelin-A (ET-A) receptor antagonist that has been investigated for its potential therapeutic effects in cardiovascular diseases. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two receptor subtypes, ET-A and ET-B. The ET-A receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. By selectively blocking the ET-A receptor, this compound can inhibit the detrimental effects of ET-1, leading to vasodilation and potentially preventing pathological vascular remodeling. These application notes provide an overview of the available data and standardized protocols for the use of this compound in rat studies, with a focus on dosage, administration, and experimental design.
Data Presentation
| Parameter | Species | Dosage | Observation | Citation |
| Toxicology | Rat | ≥ 30 mg/kg | Increased liver aminotransferase | [1] |
Note: Researchers should initiate studies with low doses and perform dose-escalation studies to determine the optimal therapeutic window while monitoring for signs of toxicity, particularly liver function.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol outlines the procedure for single or repeated oral administration of this compound to rats via gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, polyethylene (B3416737) glycol 400, or as determined by solubility studies)
-
Oral gavage needles (flexible, ball-tipped, appropriate size for the rat's weight)
-
Syringes (1 mL or 3 mL)
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of each rat. It is critical to start with a low dose (e.g., 1-5 mg/kg) and escalate, not exceeding the known toxic dose of 30 mg/kg without careful monitoring.
-
Formulation Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle. The volume for oral gavage in rats should typically not exceed 10 mL/kg.
-
Vortex the solution thoroughly to ensure a homogenous suspension or complete dissolution. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat. For experienced handlers, this can be done manually. For less experienced individuals, a restraining device may be used to minimize stress to the animal.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
-
Post-Dosing Observation:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.
-
Ensure access to food and water is restored after the procedure.
-
Protocol 2: Intravenous Administration of this compound in Rats
This protocol describes the procedure for administering this compound to rats via intravenous injection, typically through the tail vein.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose solution)
-
Syringes (e.g., 1 mL insulin (B600854) syringes with a 27-30 gauge needle)
-
Vortex mixer
-
Analytical balance
-
Rat restraining device
-
Heat lamp or warming pad (to induce vasodilation of the tail veins)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of each rat. Intravenous doses are typically lower than oral doses due to 100% bioavailability. A starting dose in the range of 0.1-1 mg/kg is recommended for initial studies.
-
Formulation Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Dissolve the compound in the sterile vehicle. Ensure complete dissolution. The formulation must be sterile and free of particulates. Filtration through a 0.22 µm syringe filter is recommended.
-
Prepare the formulation fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Place the rat in a restraining device, allowing access to the tail.
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol (B145695) to sterilize the injection site and improve visualization of the veins.
-
Draw the calculated volume of the this compound solution into the syringe. The maximum bolus injection volume into the tail vein of a rat is typically 5 mL/kg.
-
Insert the needle into one of the lateral tail veins, bevel up. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and it should be withdrawn and reinserted.
-
-
Post-Dosing Observation:
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor as per the study protocol.
-
Mandatory Visualizations
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Caption: Signaling pathway of ET-A receptor and inhibition by this compound.
References
Application Notes and Protocols for the Administration of BMS-193884 in Porcine Models of Heart Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMS-193884 is a selective endothelin-A (ETA) receptor antagonist that was investigated for the treatment of heart failure.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor and is implicated in the pathophysiology of heart failure, where its levels are often elevated, contributing to increased vascular resistance and cardiac remodeling.[3] Antagonism of the ETA receptor is a therapeutic strategy to counteract the detrimental effects of ET-1. Porcine models are highly relevant for cardiovascular research due to their anatomical and physiological similarities to humans.[4][5] This document provides a detailed, albeit illustrative, protocol for the administration and evaluation of this compound in a pig model of heart failure, based on established methodologies for similar compounds and cardiovascular research in swine. Although this compound development was discontinued, the following protocols can serve as a guide for investigating similar ETA receptor antagonists.[1][2]
Signaling Pathway of Endothelin-1 in Heart Failure
The diagram below illustrates the signaling pathway of Endothelin-1 and the mechanism of action for an ETA receptor antagonist like this compound.
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
A reproducible porcine model of heart failure is crucial for the preclinical evaluation of novel therapeutic agents. The following protocols outline the induction of heart failure and the subsequent administration of an ETA receptor antagonist.
Porcine Model of Ischemia-Reperfusion Induced Heart Failure
This protocol is a common method for inducing heart failure with reduced ejection fraction.
-
Animal Model: Domestic Yorkshire or Göttingen minipigs (30-40 kg) are suitable.[4] Minipigs are often preferred for chronic studies to avoid rapid growth.[4]
-
Anesthesia and Preparation:
-
Pre-medicate with an intramuscular injection of ketamine (20 mg/kg) and xylazine (B1663881) (2 mg/kg).
-
Induce anesthesia with intravenous propofol (B549288) (2-4 mg/kg) and maintain with an infusion of propofol (5-10 mg/kg/h) and fentanyl (10-20 µg/kg/h).
-
Intubate the animal and provide mechanical ventilation.
-
Establish sterile surgical access. Place catheters in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
A Swan-Ganz catheter can be placed for advanced hemodynamic monitoring.
-
-
Induction of Myocardial Infarction:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD for 60-90 minutes to induce ischemia.
-
After the ischemic period, remove the ligature to allow for reperfusion.
-
Close the chest in layers.
-
-
Post-Operative Care and Heart Failure Development:
-
Provide appropriate analgesic and antibiotic coverage.
-
Monitor the animals closely for several weeks (typically 4-8 weeks) for the development of heart failure.
-
Confirm the development of heart failure via echocardiography (e.g., reduced ejection fraction <40%).
-
Administration of this compound
-
Drug Formulation: this compound can be formulated for oral or intravenous administration. For experimental purposes, an oral gavage or incorporation into feed can be used for chronic studies, while an intravenous infusion may be suitable for acute studies.
-
Dosing Regimen (Illustrative):
-
Chronic Study: A once-daily oral dose of 10-30 mg/kg could be administered for 4 weeks, starting 4 weeks post-myocardial infarction.
-
Acute Study: An intravenous infusion of 1-5 mg/kg/h could be administered over a period of 6 hours to assess immediate hemodynamic effects.
-
-
Experimental Groups:
-
Sham-operated + Vehicle: Animals undergo surgery without LAD ligation and receive the vehicle.
-
Heart Failure + Vehicle: Animals with induced heart failure receive the vehicle.
-
Heart Failure + this compound (Low Dose): Heart failure animals receive a low dose of the compound.
-
Heart Failure + this compound (High Dose): Heart failure animals receive a high dose of the compound.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in a porcine heart failure model.
Caption: General experimental workflow for preclinical drug evaluation.
Data Presentation
The following tables present illustrative quantitative data that could be expected from a study evaluating this compound in a porcine model of heart failure.
Table 1: Hemodynamic Parameters
| Parameter | Sham + Vehicle (n=8) | HF + Vehicle (n=10) | HF + this compound (10 mg/kg) (n=10) | HF + this compound (30 mg/kg) (n=10) |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 85 ± 6 | 88 ± 5 | 90 ± 6 |
| Heart Rate (bpm) | 70 ± 8 | 95 ± 10 | 90 ± 9 | 85 ± 8 |
| Cardiac Output (L/min) | 4.5 ± 0.5 | 3.0 ± 0.4 | 3.5 ± 0.5 | 3.8 ± 0.4 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1600 ± 200 | 2200 ± 250 | 1900 ± 220 | 1750 ± 200 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 8 ± 2 | 20 ± 4 | 16 ± 3 | 14 ± 3 |
| p < 0.05 vs. HF + Vehicle |
Table 2: Echocardiographic and Biomarker Data
| Parameter | Sham + Vehicle (n=8) | HF + Vehicle (n=10) | HF + this compound (10 mg/kg) (n=10) | HF + this compound (30 mg/kg) (n=10) |
| Left Ventricular Ejection Fraction (%) | 60 ± 5 | 35 ± 4 | 40 ± 5 | 44 ± 5 |
| Left Ventricular End-Diastolic Diameter (cm) | 4.0 ± 0.3 | 5.5 ± 0.4 | 5.2 ± 0.4 | 5.0 ± 0.3 |
| Plasma ET-1 (pg/mL) | 2.5 ± 0.5 | 8.0 ± 1.5 | 7.5 ± 1.2 | 7.2 ± 1.0 |
| Plasma BNP (pg/mL) | 20 ± 5 | 150 ± 30 | 110 ± 25 | 90 ± 20 |
| p < 0.05 vs. HF + Vehicle |
Disclaimer: The experimental protocols and data presented are illustrative and based on general knowledge of cardiovascular research in porcine models and the pharmacology of endothelin receptor antagonists. Specific parameters would need to be optimized for any new investigation. The development of this compound was discontinued, and this information is intended for research and development professionals exploring similar mechanisms of action.
References
- 1. BMS 193884 - AdisInsight [adisinsight.springer.com]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adult Göttingen minipig as a model for chronic heart failure after myocardial infarction: focus on cardiovascular imaging and regenerative therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large Animal Models of Heart Failure: A Translational Bridge to Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organ Bath Studies with BMS-193884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-193884, a potent and selective endothelin A (ETA) receptor antagonist, in organ bath studies. The following protocols and data are designed to facilitate the investigation of its pharmacological effects on isolated tissues.
Introduction to this compound
This compound is a competitive antagonist of the endothelin-A (ETA) receptor, exhibiting high selectivity over the ETB receptor. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases. By blocking the ETA receptor, this compound effectively inhibits the contractile responses induced by ET-1 in smooth muscle tissues. Organ bath studies are a fundamental ex vivo technique to characterize the potency and efficacy of such antagonists on isolated tissues, providing valuable insights into their therapeutic potential.
Data Presentation: Pharmacological Characterization of this compound
The following tables summarize the quantitative data on the pharmacological activity of this compound from organ bath studies.
| Parameter | Tissue | Species | Agonist | Value | Reference |
| EC50 | Penile Cavernosal Tissue | Rabbit | ET-1 (20 nM pre-contraction) | 107.2 ± 32.3 nM | |
| Penile Cavernosal Tissue | Rabbit | ET-2 (20 nM pre-contraction) | 1.7 ± 0.5 nM | ||
| Inhibition | Penile Cavernosal Tissue | Rabbit | ET-1 | 34.5% at 1 µM | |
| Penile Cavernosal Tissue | Rabbit | ET-2 | 42.9% at 1 µM | ||
| Penile Cavernosal Tissue | Rabbit | ET-3 | 100% at 1 µM | ||
| Penile Cavernosal Tissue | Human | ET-2 | 44.4% at 1 µM |
Signaling Pathways
Endothelin-1 Signaling Pathway in Vascular Smooth Muscle Contraction
Endothelin-1 (ET-1) mediates its vasoconstrictor effects primarily through the G-protein coupled ETA receptor on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor activates a signaling cascade that leads to a sustained increase in intracellular calcium concentration and sensitization of the contractile machinery to calcium, resulting in smooth muscle contraction.
Caption: ET-1 signaling cascade leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
General Organ Bath Protocol for Assessing this compound Activity on Isolated Rat Aorta
This protocol describes a standard method for evaluating the antagonist effect of this compound on endothelin-1-induced contractions in isolated rat thoracic aorta.
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.
-
Gases: Carbogen (95% O2, 5% CO2)
-
Drugs: Endothelin-1 (ET-1), this compound, Phenylephrine (B352888) (PE), Acetylcholine (B1216132) (ACh)
-
Equipment:
-
Organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system
-
Water bath for temperature control (37°C)
-
Dissection microscope and instruments
-
2. Experimental Workflow:
Caption: Workflow for evaluating this compound in an isolated rat aorta organ bath experiment.
3. Detailed Methodology:
a. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire or wooden stick.
b. Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.
c. Viability and Endothelium Integrity Check:
-
After equilibration, contract the tissues with 80 mM KCl to check for viability.
-
Wash the tissues and allow them to return to baseline.
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
d. Antagonist Incubation and Concentration-Response Curves:
-
Wash the tissues and allow them to return to baseline.
-
Incubate the aortic rings with a specific concentration of this compound (or vehicle for control) for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile response until a maximal effect is achieved.
-
Repeat the procedure with different concentrations of this compound to obtain data for Schild analysis.
4. Data Analysis:
-
Express the contractile responses to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
Conclusion
These application notes provide a framework for conducting organ bath studies with this compound. The provided protocols and background information are intended to assist researchers in designing and executing experiments to further elucidate the pharmacological profile of this selective ETA receptor antagonist. Adherence to established pharmacological principles and careful experimental technique will ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Radioligand Binding Assay of BMS-193884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of BMS-193884, a selective antagonist of the endothelin-A (ETᴀ) receptor, using a competitive radioligand binding assay.
Introduction
This compound is a potent and selective antagonist of the endothelin-A (ETᴀ) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2][3] The ETᴀ receptor is a key therapeutic target for various cardiovascular diseases, including pulmonary arterial hypertension and congestive heart failure.[2][4][5] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors, providing quantitative measures of binding affinity such as the inhibition constant (Kᵢ).[6] This document outlines a standard in vitro competitive binding assay to determine the affinity of this compound for the human ETᴀ receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Endothelin-1) and a range of concentrations of the unlabeled test compound (this compound) for binding to the ETᴀ receptor in a membrane preparation. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the inhibition constant (Kᵢ) of the test compound, which reflects its binding affinity.
Data Presentation
The binding affinity of this compound for the human ETᴀ receptor is summarized in the table below.
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | Human ETᴀ | Not Specified | 1.4 | Not Specified | [1][2] |
Note: The Kᵢ value is a measure of the binding affinity of the antagonist. A lower Kᵢ value indicates a higher binding affinity. The IC₅₀ value is dependent on the concentration of the radioligand used in the assay and can be converted to Kᵢ using the Cheng-Prusoff equation.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the ETᴀ receptor.
Materials and Reagents
-
Membrane Preparation: Human recombinant ETᴀ receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) with high specific activity.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ETᴀ receptor antagonist (e.g., 1 µM unlabeled Endothelin-1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Experimental Workflow
Caption: Experimental workflow for the this compound radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid interference.
-
Prepare a working solution of [¹²⁵I]-ET-1 in assay buffer at a concentration close to its Kᴅ for the ETᴀ receptor.
-
Prepare the non-specific binding control by diluting unlabeled Endothelin-1 (B181129) to a final concentration of 1 µM in the assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (1 µM unlabeled ET-1), 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.
-
All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
The ETᴀ receptor, upon binding of its endogenous ligand endothelin-1 (ET-1), activates several downstream signaling pathways. This compound, as an antagonist, blocks these signaling cascades.
Caption: Simplified signaling pathway of the ETᴀ receptor and the inhibitory action of this compound.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-193884 in Vasoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and highly selective, orally active, competitive antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is one of the most potent endogenous vasoconstrictors known. This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system in regulating vascular tone and blood pressure. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo studies of vasoconstriction.
Mechanism of Action
This compound exhibits high affinity and selectivity for the human ETA receptor, with a Ki value of 1.4 nM, and demonstrates over 10,000-fold greater affinity for the ETA receptor compared to the ETB receptor.[1] By competitively blocking the ETA receptor, this compound effectively inhibits the vasoconstrictor effects of ET-1. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction.
Endothelin-1 Signaling Pathway in Vasoconstriction
The signaling pathway for ET-1-mediated vasoconstriction is initiated by the binding of ET-1 to the Gq-protein coupled ETA receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytosol. The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction. The increase in intracellular calcium also promotes the influx of extracellular calcium through L-type calcium channels, further amplifying the contractile response.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | ETA | 1.4 ± 0.1 nM | Human (recombinant) | [1] |
| Ki | ETB | 18.8 ± 2 µM | Human (recombinant) | [1] |
| Selectivity | ETA vs. ETB | >10,000-fold | Human (recombinant) | [1] |
Table 2: In Vivo Effects of this compound on Endothelin-1-Induced Vasoconstriction in Humans
| Administration Route | This compound Dose | ET-1 Dose | Effect on Forearm Blood Flow | Reference |
| Intra-arterial | 5 nmol/min | 5 pmol/min | Attenuated ET-1-induced vasoconstriction | [1] |
| Intra-arterial | 50 nmol/min | 5 pmol/min | Abolished ET-1-induced vasoconstriction | [1] |
| Oral | 200 mg | 5 pmol/min (i.a.) | Significantly attenuated ET-1-induced vasoconstriction at 12 and 24 hours | [1] |
Experimental Protocols
In Vitro Protocol: Isolated Rat Aortic Ring Vasoconstriction Assay
This protocol describes the measurement of isometric contraction of isolated rat aortic rings in response to ET-1 and its inhibition by this compound using a wire myograph.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
Endothelin-1 (ET-1)
-
This compound
-
Phenylephrine (B352888) (for viability check)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Wire myograph system
-
Dissection microscope and instruments
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system.
-
The organ bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check the viability of the tissue.
-
Wash the rings and allow them to return to baseline.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). Rings with intact endothelium will show significant relaxation.
-
-
Concentration-Response Curve for ET-1:
-
After a washout period, add cumulative concentrations of ET-1 (e.g., 10^-11 to 10^-7 M) to the organ bath and record the isometric contraction.
-
-
Inhibition by this compound:
-
In a separate set of rings, pre-incubate with this compound (at various concentrations, e.g., 10^-9 to 10^-6 M) for 30-60 minutes.
-
Generate a cumulative concentration-response curve for ET-1 in the presence of this compound.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC50 for ET-1 in the absence and presence of this compound.
-
The inhibitory effect of this compound can be quantified by determining its pA2 value from a Schild plot.
-
In Vivo Protocol: Measurement of Vasoconstriction in Anesthetized Rats
This protocol describes a method to measure the effect of this compound on ET-1-induced changes in blood pressure in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pumps
-
Endothelin-1 (ET-1)
-
This compound
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Cannulate the carotid artery for blood pressure measurement and connect the catheter to a pressure transducer.
-
Cannulate the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
-
ET-1 Administration:
-
Administer a bolus injection or a continuous infusion of ET-1 (e.g., 10-100 pmol/kg, i.v.) to induce a pressor (vasoconstrictor) response.
-
Record the change in MAP.
-
-
This compound Administration:
-
Administer this compound either intravenously (e.g., 0.1-10 mg/kg) or orally (e.g., 1-30 mg/kg) prior to the ET-1 challenge. The pre-treatment time will depend on the route of administration.
-
Alternatively, administer this compound after the ET-1-induced pressor response has stabilized to observe its reversal effect.
-
-
ET-1 Challenge after this compound:
-
After the appropriate pre-treatment time with this compound, administer the same dose of ET-1 and record the change in MAP.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline in response to ET-1 in the absence and presence of this compound.
-
Express the data as the percentage inhibition of the ET-1-induced pressor response by this compound.
-
Generate dose-response curves for this compound's inhibitory effect.
-
Conclusion
This compound is a highly valuable tool for researchers studying the role of the endothelin system in vasoconstriction. Its high selectivity for the ETA receptor allows for the specific interrogation of this pathway in both in vitro and in vivo models. The protocols provided here offer a starting point for the use of this compound in vasoconstriction research. Investigators should optimize these protocols for their specific experimental conditions and endpoints.
References
Application Notes and Protocols for the Investigation of Erectile Dysfunction with BMS-193884
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and selective endothelin-A (ETa) receptor antagonist that has been investigated for its potential therapeutic application in erectile dysfunction (ED). Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a role in maintaining the flaccid state of the penis by contracting the smooth muscle of the corpus cavernosum. By blocking the ETa receptor, this compound was hypothesized to promote vasodilation and facilitate penile erection.
These application notes provide a comprehensive overview of the preclinical and clinical investigation of this compound for ED, including detailed experimental protocols and a summary of key findings. It is important to note that while preclinical studies showed promise, a pilot clinical trial in men with mild-to-moderate ED did not demonstrate significant efficacy, and the development of this compound for this indication was discontinued.[1][2]
Mechanism of Action
This compound is a competitive antagonist of the endothelin-A (ETa) receptor.[2] In the context of erectile function, ET-1, acting through ETa receptors on the smooth muscle cells of the corpus cavernosum, induces vasoconstriction. This action is mediated through downstream signaling pathways that increase intracellular calcium concentrations and sensitize the contractile apparatus to calcium, notably involving the RhoA/Rho-kinase pathway.[3][4][5][6][7][8] By blocking the ETa receptor, this compound inhibits the vasoconstrictor effects of endogenous ET-1, leading to smooth muscle relaxation, increased blood flow into the corpus cavernosum, and consequently, penile erection.
Signaling Pathway of Endothelin-1 in Cavernosal Smooth Muscle and the Action of this compound
References
- 1. baus.org.uk [baus.org.uk]
- 2. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of Rho-kinase inhibition on vasoconstriction in the penile circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of RhoA/Rho-kinase in the regulation of penile erection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of Rho-kinase stimulates rat penile erection via a nitric oxide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of BMS-193884 on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-193884 is a potent and highly selective antagonist of the endothelin-A (ET-A) receptor.[1] Endothelin-1 (ET-1), acting through the ET-A receptor, is a powerful vasoconstrictor and mitogen involved in various physiological and pathophysiological processes, including cardiovascular diseases and cancer.[2][3][4] By blocking the ET-A receptor, this compound effectively inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and potential anti-proliferative effects.[1] These application notes provide a comprehensive overview of the effects of this compound on key downstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways. Detailed protocols for investigating these effects are also provided.
Mechanism of Action: Inhibition of ET-A Receptor Downstream Signaling
This compound is a competitive antagonist with a high affinity for the human ET-A receptor.[1] The binding of ET-1 to the G-protein coupled ET-A receptor typically triggers a cascade of intracellular events. This compound prevents the initiation of these signaling events.
The primary downstream pathways affected are:
-
MAPK/ERK Pathway: ET-1 binding to the ET-A receptor activates Gαq, leading to the activation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC) contribute to a signaling cascade involving Src, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. This compound, by blocking the initial receptor activation, prevents this entire cascade, leading to a reduction in ERK1/2 phosphorylation.[5]
-
PI3K/Akt Pathway: ET-A receptor activation can also lead to the activation of the PI3K/Akt pathway, a critical regulator of cell survival and metabolism.[6] While the precise mechanism of ET-A receptor-mediated PI3K activation is multifaceted, it can involve G-protein βγ subunits. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound is expected to inhibit ET-1-induced activation of the PI3K/Akt pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound from published studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Ki for ET-A Receptor | 1.4 ± 0.1 nM | Recombinant Human | [1] |
| Ki for ET-B Receptor | 18.8 ± 2 µM | Recombinant Human | [1] |
| In Vitro Efficacy | |||
| Inhibition of ET-1-induced Contraction (1 µM this compound) | 34.5% | Rabbit Penile Cavernosal Tissue | [7] |
| Inhibition of ET-2-induced Contraction (1 µM this compound) | 42.9% | Rabbit Penile Cavernosal Tissue | [7] |
| Inhibition of ET-3-induced Contraction (1 µM this compound) | 100% | Rabbit Penile Cavernosal Tissue | [7] |
| Inhibition of ET-2-induced Contraction (1 µM this compound) | 44.4% | Human Penile Cavernosal Tissue | [7] |
| EC50 for Relaxation of ET-1-contracted tissue | 107.2 ± 32.3 nM | Rabbit Penile Cavernosal Tissue | [7] |
| EC50 for Relaxation of ET-2-contracted tissue | 1.7 ± 0.5 nM | Rabbit Penile Cavernosal Tissue | [7] |
| In Vivo Efficacy | |||
| Local Vasodilation (50 nmol/min i.a.) | 25 ± 11% increase in forearm blood flow | Healthy Men | [1] |
| Reduction in Systemic Vascular Resistance (200 mg oral) | -14 ± 9% at 12h, -12 ± 7% at 24h | Healthy Men | [1] |
Mandatory Visualization
References
- 1. Vasodilator effects of the endothelin ETA receptor selective antagonist this compound in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 and Transforming Growth Factor-β1 Independently Induce Fibroblast Resistance to Apoptosis via AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-193884
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS-193884, a selective endothelin A (ETA) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active, and competitive antagonist of the endothelin A (ETA) receptor.[1] It exhibits a significantly higher affinity for the ETA receptor compared to the ETB receptor. Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Q2: In what solvents is this compound soluble?
A2: While precise quantitative solubility data is not widely published, this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is sparingly soluble in aqueous buffers. For most in vitro applications, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous media.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).
-
In Solvent (e.g., DMSO): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors. Please refer to the troubleshooting section below for a more detailed guide. Common causes include:
-
Compound instability: Degradation of this compound in solution.
-
Solubility issues: Precipitation of the compound in the final assay medium.
-
Variations in cell culture conditions: Differences in cell health, passage number, or density.
-
Pipetting errors: Inaccurate preparation of dilutions.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | May require warming or sonication to fully dissolve. |
| Water / Aqueous Buffers | Sparingly Soluble | Direct dissolution is not recommended. Dilute from a DMSO stock. |
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Aqueous Working Solution | 2-8°C | Not recommended for storage | Prepare fresh for each experiment from a frozen stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 395.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low, typically below 0.5% (v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mix each dilution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solutions immediately in your experiments. Do not store aqueous working solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the working solution. | The aqueous solubility of this compound has been exceeded. | - Ensure the final DMSO concentration is kept low (<0.5%).- Prepare a more dilute intermediate stock solution in DMSO before the final dilution into aqueous media.- Consider using a solubilizing agent like Pluronic F-127, but validate its compatibility with your assay. |
| Loss of compound activity over time in the assay. | This compound may be unstable in the cell culture medium at 37°C. | - Prepare fresh working solutions for each experiment.- Minimize the incubation time of the compound with the cells if possible.- If long incubation times are necessary, consider replacing the medium with freshly prepared compound solution at intermediate time points. |
| High background signal or off-target effects. | The concentration of this compound used may be too high, leading to non-specific interactions. | - Perform a dose-response curve to determine the optimal concentration range.- Ensure the final DMSO concentration is not causing cellular stress or toxicity.- Include appropriate vehicle controls (medium with the same concentration of DMSO) in your experiments. |
| Inconsistent results between experiments. | - Variability in stock solution concentration due to improper storage or handling.- Inconsistent cell health or density.- Pipetting inaccuracies. | - Always use freshly thawed aliquots of the stock solution.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase.- Calibrate pipettes regularly and use good pipetting technique. |
Visualizations
Caption: Experimental Workflow for this compound Solution Preparation and Use.
Caption: Simplified Endothelin A (ETA) Receptor Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: BMS-193884 Pharmacokinetic Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin A (ETA) antagonist, BMS-193884. The information provided addresses common pharmacokinetic challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was its development likely discontinued?
A1: this compound is a selective, orally active endothelin A (ETA) receptor antagonist that was investigated for the treatment of congestive heart failure and pulmonary hypertension.[1] Clinical development of this compound, which began with Phase I trials in November 1996 and progressed to Phase II, was likely halted in favor of a next-generation analog, BMS-207940.[1] This successor compound demonstrated improved pharmacokinetic properties, such as 100% oral bioavailability in rats compared to 43% for this compound.[2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a competitive antagonist of the endothelin A (ETA) receptor.[3] The endothelin system plays a crucial role in vasoconstriction, and by blocking the ETA receptor, this compound can lead to vasodilation.[4][5] This mechanism was the basis for its investigation in cardiovascular diseases.[5]
Q3: What are the known metabolic pathways for compounds similar to this compound?
A3: While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, related compounds have been shown to undergo metabolism by cytochrome P450 (CYP) enzymes. For a similar class of compounds, key metabolizing enzymes identified were CYP3A4, CYP2D6, and CYP2C9.[6] It is plausible that this compound undergoes similar oxidative metabolism.
Q4: What are the key pharmacokinetic parameters of this compound in preclinical species?
A4: Preclinical pharmacokinetic data for this compound is available for rats and cynomolgus monkeys. A summary of these parameters is provided in the data tables below.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Symptoms:
-
Inconsistent plasma concentrations of this compound following oral administration in animal models.
-
Observed oral bioavailability is significantly lower than anticipated. The reported oral bioavailability in rats is 43%.[2]
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: As a biphenylsulfonamide, this compound may have limited aqueous solubility, leading to dissolution-rate-limited absorption.
-
Troubleshooting:
-
Characterize Solubility: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract.
-
Formulation Optimization: For preclinical studies, consider using a formulation designed for poorly soluble compounds. This may include co-solvent systems (e.g., PEG 400, propylene (B89431) glycol), surfactant-based formulations, or amorphous solid dispersions.
-
Particle Size Reduction: If using a suspension, micronization of the drug substance can increase the surface area for dissolution.
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Studies: Conduct metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being studied to determine the intrinsic clearance.
-
CYP Inhibition Studies: In co-dosing studies, use a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of CYP-mediated metabolism on oral bioavailability.
-
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestine, which would pump the compound back into the intestinal lumen.
-
Troubleshooting:
-
Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Co-administration with Efflux Inhibitors: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to see if oral exposure increases.
-
-
Issue 2: Discrepancies Between In Vitro Metabolism Data and In Vivo Clearance
Symptoms:
-
In vitro intrinsic clearance from liver microsomal stability assays underpredicts the in vivo clearance observed in animal studies.
Possible Causes and Troubleshooting Steps:
-
Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver, such as the intestine, kidneys, or lungs.
-
Troubleshooting:
-
Use of S9 Fractions: In addition to microsomes, conduct metabolic stability assays using S9 fractions from various tissues (liver, intestine, kidney) to account for both microsomal and cytosolic enzymes.
-
Hepatocyte Incubations: Use primary hepatocytes for in vitro studies, as they contain a broader range of metabolic enzymes and cofactors.
-
-
-
Transporter-Mediated Clearance: The clearance of the compound may be driven by active transport into the liver or excretion into the bile, a phenomenon observed in a structurally similar analog.[7]
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell lines overexpressing relevant uptake (e.g., OATPs) and efflux (e.g., BCRP, MRPs) transporters to determine if this compound is a substrate.
-
Bile Duct Cannulated Animal Models: Conduct pharmacokinetic studies in bile duct-cannulated animals to directly measure the extent of biliary excretion of the parent compound and any metabolites.
-
-
-
Inappropriate In Vitro Assay Conditions: The in vitro assay conditions may not be optimal for the specific metabolic pathways of this compound.
-
Troubleshooting:
-
Cofactor Requirements: Ensure that the appropriate cofactors are included in the incubation. For example, if glucuronidation is suspected, UDPGA should be included in addition to NADPH.
-
Protein Concentration: Optimize the microsomal protein concentration in the assay to ensure linear reaction kinetics.
-
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Cynomolgus Monkey |
| Intravenous Administration | ||
| Clearance (mL/min/kg) | 2.6 | 0.86 |
| Volume of Distribution (Vss, L/kg) | 0.08 | 0.13 |
| Half-life (t½, h) | 2.0 | 9 |
| Mean Residence Time (MRT, h) | 0.5 | 2.5 |
| Oral Administration | ||
| Oral Bioavailability (%) | 43 | 71 |
Data sourced from ResearchGate.[2]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the microsomal suspension, and the this compound working solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for analysis
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add this compound (in HBSS) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add this compound (in HBSS) to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
At the end of the experiment, measure the concentration of this compound in all samples by LC-MS/MS.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.
Mandatory Visualizations
Caption: Endothelin A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating low oral bioavailability of this compound.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-193884 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing BMS-193884 in in vitro studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective competitive antagonist of the Endothelin-A (ETA) receptor.[1][2] Its primary mechanism is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways activated by this receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including vasoconstriction, cell proliferation, and inflammation. By blocking this initial binding event, this compound effectively prevents these downstream effects.
Q2: What is the typical in vitro concentration range for this compound?
A2: The optimal concentration of this compound will vary depending on the specific cell type, assay format, and the concentration of the agonist (ET-1) being used. However, based on its high affinity for the ETA receptor, effective concentrations are typically in the nanomolar to low micromolar range. For initial experiments, a concentration range of 1 nM to 1 µM is a good starting point for generating a dose-response curve. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C for several months. When preparing working solutions for your experiments, dilute the DMSO stock solution into your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically recommended to be below 0.1%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am not seeing any antagonist activity with this compound. What are some possible reasons?
A4: There are several potential reasons for a lack of antagonist activity. First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles could lead to degradation. Second, ensure that your cells are expressing functional ETA receptors at a sufficient density. This can be confirmed through techniques like Western blotting, qPCR, or by testing a known ETA receptor agonist and observing a response. Third, the concentration of the agonist (ET-1) you are using might be too high, making it difficult for a competitive antagonist like this compound to effectively compete for binding. Consider reducing the agonist concentration, ideally to a concentration that elicits a submaximal response (e.g., EC80).[6] Finally, check for experimental errors such as incorrect dilutions or procedural mistakes.
Q5: I am observing cytotoxicity in my cell cultures when using this compound. What could be the cause?
A5: Cytotoxicity is most likely due to either the concentration of this compound itself or the concentration of the solvent (DMSO) used to dissolve it. While this compound is generally not reported to be highly cytotoxic at its effective concentrations, very high concentrations could induce off-target effects or cellular stress.[7] More commonly, the final concentration of DMSO in the cell culture medium may be too high. It is crucial to keep the final DMSO concentration below 0.1% to minimize solvent-induced toxicity.[4] To troubleshoot this, perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations and corresponding DMSO vehicle controls to determine the maximum non-toxic concentrations for both the compound and the solvent in your specific cell line.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | Human ETA | 1.4 nM | Human | [1][2] |
| Ki | Human ETB | 18.8 µM | Human | [8] |
| Selectivity | ETB vs. ETA | >10,000-fold | Human | [8] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Calcium Mobilization Assay | 1 nM - 1 µM | Perform a full dose-response curve to determine the IC50. |
| Reporter Gene Assay | 1 nM - 1 µM | The optimal concentration will depend on the agonist concentration used. |
| Cell Viability/Cytotoxicity Assay | 0.1 µM - 50 µM | It is important to test a wide range to identify any potential cytotoxic effects. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for ETA Receptor Antagonism
This protocol describes how to measure the ability of this compound to inhibit ET-1-induced calcium mobilization in cells expressing the ETA receptor.
Materials:
-
Cells stably or transiently expressing the human ETA receptor (e.g., HEK293, CHO cells)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Endothelin-1 (ET-1)
-
This compound
-
DMSO
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the ETA receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in Assay Buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer from your DMSO stock. Also, prepare a solution of ET-1 in Assay Buffer at a concentration that is 2-fold the desired final EC80 concentration.
-
Antagonist Incubation: After the dye loading incubation, wash the cells gently with Assay Buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence at an appropriate excitation and emission wavelength (e.g., 494 nm/516 nm for Fluo-4). Establish a baseline reading for 10-20 seconds.
-
Agonist Addition and Reading: Use the instrument's automated injector to add the ET-1 solution to all wells. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control (no antagonist). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
ETA Receptor Signaling Pathway
Caption: The Endothelin-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasodilator effects of the endothelin ETA receptor selective antagonist this compound in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-193884 Metabolism and Clearance In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin A receptor antagonist, BMS-193884. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of clearance for this compound in vivo?
While specific data on the exact contribution of metabolism versus excretion for this compound is not extensively published, it is understood that both metabolic biotransformation and direct excretion are key clearance mechanisms for this class of compounds. A closely related structural analog was shown to be cleared predominantly via transport-mediated direct biliary excretion, suggesting this is a likely and significant pathway for this compound.[1] However, the lead compound for this compound was known to be extensively metabolized through oxidative biotransformation, and this compound was developed to have improved metabolic stability.[1] Therefore, a combination of these pathways should be anticipated.
Q2: What are the expected metabolic pathways for this compound?
Specific metabolites of this compound have not been detailed in publicly available literature. However, based on the information that its lead compound underwent oxidative biotransformation, potential metabolic pathways for this compound could include:
-
Oxidative Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] Likely sites for oxidation on the this compound structure would be the alkyl groups and aromatic rings.
-
Conjugation: Phase II metabolic processes, such as glucuronidation, could follow oxidative metabolism to increase the water solubility of the metabolites and facilitate their excretion.
Q3: Which enzymes are likely involved in the metabolism of this compound?
The specific cytochrome P450 isozymes responsible for this compound metabolism have not been identified. For many xenobiotics, the CYP3A, CYP2D, and CYP2C families are major contributors to drug metabolism in the liver.[2][4] To identify the specific CYPs involved, in vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic parameters between individual animals.
-
Possible Cause: Genetic polymorphism in metabolic enzymes (e.g., CYPs) can lead to significant inter-individual differences in metabolic rates.[2]
-
Troubleshooting Steps:
-
Genotyping: If possible, genotype the animals for common polymorphisms in relevant drug-metabolizing enzymes.
-
Increase Sample Size: A larger number of animals per group can help to obtain a more robust and statistically significant pharmacokinetic profile.
-
Use of Inbred Strains: Employing inbred animal strains can reduce genetic variability.
-
Control for Environmental Factors: Ensure consistent diet, housing conditions, and handling, as these can influence drug metabolism.
-
Problem 2: Discrepancy between in vitro metabolism data (e.g., microsomes) and in vivo clearance.
-
Possible Cause 1: Significant contribution of non-metabolic clearance pathways in vivo, such as direct biliary or renal excretion, which are not fully accounted for in microsomal assays.[1]
-
Troubleshooting Steps:
-
Conduct Biliary and Renal Excretion Studies: In animal models, bile duct cannulation and collection of urine and feces can quantify the contribution of these excretion pathways.[5]
-
Use of Hepatocytes: In vitro studies with suspended or plated hepatocytes can provide a more complete picture of metabolism and some transport processes compared to microsomes.
-
-
Possible Cause 2: Involvement of extrahepatic metabolism.
-
Troubleshooting Steps:
-
Investigate Metabolism in Other Tissues: In vitro metabolism studies using microsomes from other tissues (e.g., kidney, intestine, lung) can help to identify extrahepatic metabolic sites.
-
Problem 3: Difficulty in detecting and identifying metabolites in plasma or excreta.
-
Possible Cause: Metabolites are present at very low concentrations, or they are unstable.
-
Troubleshooting Steps:
-
Use of Radiolabeled Compound: Administering a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) can facilitate the detection of all metabolites.
-
Sensitive Analytical Techniques: Employ highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite detection and identification.[6]
-
Sample Stabilization: Ensure appropriate collection and storage conditions to prevent the degradation of potentially unstable metabolites. This may include immediate freezing of samples and the use of stabilizing agents.
-
Data Presentation
Table 1: Summary of In Vivo Pharmacokinetic Parameters for this compound
| Parameter | Rat | Cynomolgus Monkey |
| Intravenous Clearance (mL/min/kg) | 2.6 | 0.86 |
| Oral Bioavailability (%) | 43 | 71 |
Data sourced from publicly available, though not consistently accessible, research documents.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer this compound (e.g., 1 mg/kg) as a bolus injection into the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline, PEG400).
-
Oral (PO): Administer this compound (e.g., 10 mg/kg) by oral gavage. The compound can be formulated as a solution or suspension.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or saphenous vein at predose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC, bioavailability) using non-compartmental analysis software.
2. In Vitro Metabolic Stability using Rat Liver Microsomes
-
Objective: To assess the rate of metabolism of this compound in vitro.
-
Materials:
-
Pooled rat liver microsomes
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
-
Incubation:
-
Pre-incubate this compound (e.g., at a final concentration of 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant.
-
Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A good correlation has been found between reduced rates of rat microsomal metabolism and reduced in vivo clearance for this class of compounds.[1]
Visualizations
Caption: Experimental workflow for in vivo metabolism and clearance studies.
Caption: Generalized metabolic pathways for biphenylsulfonamide compounds.
References
- 1. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliary excretion of drugs in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BMS-193884 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective endothelin A (ETA) receptor antagonist, BMS-193884.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively binding to the ETA receptor, thereby blocking the downstream signaling effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[1][2] this compound exhibits a significantly higher affinity for the ETA receptor compared to the ETB receptor, with a reported 10,000-fold greater affinity for the human ETA receptor.[1][2]
Q2: What were the intended therapeutic applications for this compound?
A2: this compound was developed by Bristol-Myers Squibb for the potential treatment of cardiovascular diseases, specifically congestive heart failure (CHF) and pulmonary hypertension.[3] The compound progressed to phase II clinical trials but was ultimately discontinued.[3]
Q3: What are the key in vitro properties of this compound?
A3: The key reported in vitro property of this compound is its high binding affinity for the human ETA receptor, with a Ki value of 1.4 nM.[1][2]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. Stock solutions should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions for cell-based assays, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q5: What are some common off-target effects to consider for endothelin receptor antagonists?
A5: While this compound is highly selective for the ETA receptor, it is good practice to consider potential off-target effects common to this class of drugs. In clinical settings, some endothelin receptor antagonists have been associated with adverse effects such as hepatic transaminitis, peripheral edema, and anemia.[1] While the direct translation of these effects to in vitro models is not always clear, they highlight the importance of including appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[6][7]
| Potential Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Use cells within a narrow and consistent passage number range for all experiments, as high passage numbers can alter cellular characteristics and receptor expression levels.[8][9] Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Cell Seeding Density | Variations in cell seeding density can lead to differences in cell growth and drug response. Optimize and strictly adhere to a consistent cell seeding density for all assays. |
| Compound Stability and Solubility | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Visually inspect for any precipitation when diluting into aqueous cell culture medium. |
| Inconsistent Incubation Times | The duration of drug exposure is a critical parameter. Use a calibrated timer and ensure consistent incubation times across all experiments. |
| Media and Serum Variability | Different lots of media and serum can have varying compositions that may affect cell growth and drug sensitivity. Test new lots before use in critical experiments and consider using a single, large batch for a series of experiments. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Ensure pipettes are regularly calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions. |
Issue 2: High Background Signal in Functional Assays
Q: I am observing a high background signal in my endothelin-1 induced functional assays (e.g., calcium flux), even in the absence of ET-1. What could be the cause?
A: A high background signal can mask the specific effects of your compound.
| Potential Cause | Troubleshooting Recommendation |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing the ETA receptor, may exhibit constitutive (ligand-independent) activity. Consider using a cell line with endogenous receptor expression or titrating down the level of receptor expression. |
| Assay Buffer Components | Components in the assay buffer may be autofluorescent or interfere with the detection method. Test the buffer alone for background signal and consider using alternative buffer formulations. |
| Cellular Stress | Stressed or unhealthy cells can exhibit altered signaling. Ensure optimal cell culture conditions and handle cells gently during the assay procedure. |
| Dye Loading Issues (for fluorescence-based assays) | Inconsistent loading of fluorescent dyes (e.g., for calcium flux) can lead to variable background. Optimize dye concentration and incubation time, and ensure cells are washed thoroughly to remove excess dye. |
Issue 3: Low or No Antagonistic Effect of this compound
Q: I am not observing the expected antagonistic effect of this compound in my experiments. What should I check?
A: A lack of effect can be due to several experimental factors.
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution and ensure accurate serial dilutions. |
| Degraded Compound | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the compound and consider performing a quality control check (e.g., by HPLC-MS). |
| Low Receptor Expression | The cell line used may have low or no expression of the ETA receptor. Verify ETA receptor expression at the mRNA or protein level. |
| Sub-optimal Assay Conditions | The concentration of the agonist (endothelin-1) may be too high, making it difficult to observe competitive antagonism. Perform an agonist dose-response curve to determine the EC80 concentration for use in your antagonist assays. |
| Cell Line Misidentification | Ensure the identity of your cell line through cell line authentication, as misidentified cell lines are a common source of irreproducible results.[10] |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Species | Reference |
| Ki | 1.4 nM | ETA | Human | [1][2] |
| Selectivity | 10,000-fold | ETA vs. ETB | Human | [1][2] |
Table 2: IC50 Values of Other Endothelin Receptor Antagonists (for reference)
| Compound | Target(s) | IC50 | Cell Line/Assay Condition | Reference |
| Atrasentan | Selective ETA Antagonist | - | Reduces risk of renal events in patients with diabetes and chronic kidney disease. | [2] |
| Bosentan | Dual ETA/ETB Antagonist | - | Approved for the treatment of pulmonary arterial hypertension. | [2] |
| Ambrisentan | Selective ETA Antagonist | - | Highly selective for ETA; used in the treatment of pulmonary arterial hypertension. | [2] |
| Macitentan | Dual ETA/ETB Antagonist | - | Approved for the treatment of pulmonary arterial hypertension. | [2] |
| TAK-044 | Nonselective ETA/ETB Antagonist | ~60 nM | DNA synthesis in cultured rat vascular smooth muscle cells. | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Assessing Cytotoxicity
This protocol is to determine if this compound has any cytotoxic effects on the chosen cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in complete culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the medium with the prepared this compound dilutions or vehicle control and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Endothelin-1 Induced Calcium Flux Assay
This protocol measures the ability of this compound to antagonize ET-1-induced intracellular calcium mobilization.
-
Cell Seeding: Seed cells expressing the ETA receptor onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells to remove extracellular dye.
-
Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration of endothelin-1 (typically EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (e.g., peak fluorescence minus baseline) for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 3: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the ETA receptor through competition with a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from cells expressing the ETA receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a suitable radioligand for the ETA receptor (e.g., [¹²⁵I]-ET-1), and varying concentrations of unlabeled this compound or a known reference compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[12][13]
Mandatory Visualizations
Caption: Endothelin-A (ETA) Receptor Signaling Pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: General experimental workflow for testing this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. GPCR Signaling Assays [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Cell Line Authentication Resources [worldwide.promega.com]
- 11. Nonselective ETA/ETB receptor antagonist blocks proliferation of rat vascular smooth muscle cells after balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of BMS-193884
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the selective endothelin A (ETA) receptor antagonist, BMS-193884.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and preclinical testing of this compound that may contribute to suboptimal bioavailability.
Q1: We are observing lower than expected oral bioavailability for this compound in our animal models. What are the potential causes?
A1: Lower than expected oral bioavailability can stem from several factors. For this compound, a biphenylsulfonamide derivative, key areas to investigate include:
-
Poor Aqueous Solubility: As a sulfonamide-containing compound, this compound may exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. While specific solubility data for this compound is not publicly available, this is a common characteristic of this class of molecules.
-
Limited Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can limit the amount of drug available for absorption within the gastrointestinal transit time.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen.
Q2: Our formulation of this compound shows poor and variable absorption in preclinical studies. How can we improve this?
A2: To address poor and variable absorption, consider the following formulation strategies, moving from simpler to more complex approaches:
-
Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.
-
pH Adjustment and Salt Formation: For ionizable compounds, altering the pH of the microenvironment or forming a salt can enhance solubility and dissolution. The potential for salt formation is a key strategy for acidic or basic drugs.[1]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents into your formulation can improve the solubility of this compound.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can maintain the drug in an amorphous (higher energy) state, leading to increased aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs by forming fine emulsions in the gut, which can enhance absorption.
Q3: We are considering a salt formation strategy for this compound. What should we take into account?
A3: Salt formation is a common and effective method to increase the solubility and dissolution rate of ionizable drugs.[1] Key considerations include:
-
Selection of Counterion: The chosen counterion should form a stable salt with improved aqueous solubility. A screening of different pharmaceutically acceptable counterions is recommended.
-
pH-Solubility Profile: It is crucial to determine the pH-solubility profile of the free form and the selected salt(s) to understand their behavior in different regions of the gastrointestinal tract.
-
Potential for Disproportionation: The salt may convert back to the less soluble free form in the gastrointestinal tract, which can negate the benefits of salt formation.[1] This should be assessed in relevant biorelevant media.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: Preclinical studies in monkeys have shown an oral bioavailability of approximately 43%.
Q2: Are there any known physicochemical properties of this compound that could impact its bioavailability?
A2: While specific quantitative data on the aqueous solubility, pKa, and logP of this compound are not publicly available, its chemical structure as a biphenylsulfonamide suggests it is likely a lipophilic molecule with potentially low aqueous solubility. More than 40% of new chemical entities are practically insoluble in water, which presents a major challenge for oral drug formulation.
Q3: What general formulation approaches can be used to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several techniques are commonly employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as follows:
| Strategy | Principle | Key Considerations |
| Physical Modifications | ||
| Particle Size Reduction | Increases surface area for dissolution. | Can be achieved by micronization or nanosuspension techniques. |
| Modification of Crystal Habit | Amorphous forms or metastable polymorphs have higher solubility. | Physical stability of the amorphous or metastable form needs to be ensured. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state. | Choice of carrier and manufacturing method (e.g., spray drying, hot-melt extrusion) are critical. |
| Chemical Modifications | ||
| Salt Formation | For ionizable drugs, forming a salt can significantly increase solubility and dissolution rate. | Requires the drug to have an ionizable group and careful selection of the counterion. |
| Complexation | Use of complexing agents like cyclodextrins to form inclusion complexes with improved solubility. | Stoichiometry of the complex and the binding constant are important parameters. |
| Use of Excipients | ||
| Surfactants | Reduce surface tension and can form micelles to solubilize the drug. | The concentration of the surfactant should be above its critical micelle concentration (CMC). |
| Co-solvents | A water-miscible solvent is added to the aqueous phase to increase the drug's solubility. | The amount of co-solvent that can be safely administered is a limiting factor. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
A basic protocol to determine the aqueous solubility of this compound.
-
Materials: this compound powder, purified water, phosphate-buffered saline (PBS) at pH 7.4, shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of purified water and PBS in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility.
-
Protocol 2: Feasibility of Salt Formation
A high-level workflow to assess the potential for improving solubility through salt formation.
-
Characterization of the Free Form: Determine the pKa of this compound using potentiometric titration or UV-spectrophotometry to confirm the presence of an ionizable group.
-
Counterion Selection: Based on the pKa, select a panel of pharmaceutically acceptable acidic or basic counterions.
-
Salt Synthesis: Synthesize small batches of different salts of this compound.
-
Solubility Screening: Compare the aqueous solubility of the synthesized salts to that of the free form using the protocol described above.
-
Solid-State Characterization: Characterize the promising salt forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess crystallinity and thermal properties.
Visualizations
Caption: A workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
BMS-193884 storage and handling guidelines
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of BMS-193884.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] For short-term storage, such as during shipping, room temperature is acceptable.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound to create stock solutions.[3][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials. For optimal stability, store at -80°C for up to six months or at -20°C for up to one month.[1] It is generally recommended to use fresh solutions and avoid long-term storage in solution whenever possible.
Q4: Can I store this compound solutions at 4°C?
A4: Storing stock solutions at 4°C is not recommended for extended periods. For short-term use (within the same day), this may be acceptable, but for longer-term storage, freezing at -20°C or -80°C is necessary to maintain stability.[1]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, it is important to use standard personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or aerosolized solutions.[5]
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Room Temperature | Short-term (e.g., shipping)[2] | |
| In Solvent (DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.
-
Solvent Addition: In a sterile environment, add the desired volume of DMSO to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, cryo-compatible vials. This minimizes the number of freeze-thaw cycles for the stock solution.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage, as detailed in the table above.
Visualized Workflows and Guides
Caption: Workflow for handling this compound from receipt to experimental use.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues with this compound solutions.
References
Common problems with BMS-193884 experiments
Welcome to the technical support center for BMS-193884 experiments. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this selective endothelin-A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active, nonpeptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin receptors are G protein-coupled receptors (GPCRs), and the ETA subtype is primarily located on vascular smooth muscle cells.[2] Its activation by endothelin-1 (B181129) (ET-1) mediates vasoconstriction and cell proliferation.[3] this compound blocks these effects by binding to the ETA receptor.
Q2: What is the development status of this compound?
A2: The clinical development of this compound was discontinued.[1][4] A second-generation analog, BMS-207940, was subsequently developed with structural modifications.[1]
Q3: What are the potential therapeutic applications of this compound?
A3: this compound was initially developed for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension.[1]
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A4: Several factors could contribute to this issue:
-
Metabolic Instability: While this compound was developed to have improved pharmacokinetic properties over its initial lead compound, it may still be susceptible to metabolism by enzymes present in cell cultures or tissue preparations, especially during long incubation periods.[5] Consider using freshly prepared solutions and minimizing incubation times where possible.
-
Protein Binding: this compound is highly protein-bound (99.3%).[6] If your cell culture medium contains high concentrations of serum, the free fraction of the compound available to interact with the receptors may be significantly reduced. Try reducing the serum concentration or using a serum-free medium for the duration of the experiment.
-
Receptor Subtype Expression: Ensure that your experimental system predominantly expresses the ETA receptor. The presence of ETB receptors, which are not targeted by this compound, could lead to confounding results.[2]
-
Solubility Issues: Although designed as an oral antagonist, ensure complete solubilization of this compound in your assay buffer. Poor solubility will lead to a lower effective concentration.
Q5: My results from radioligand binding assays are inconsistent. How can I improve their reliability?
A5: Inconsistent results in binding assays can be due to:
-
Inadequate Equilibration Time: Ensure that the incubation time is sufficient to reach equilibrium between the radioligand, the antagonist (this compound), and the receptor.
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal. Optimize the assay conditions, such as washing steps and the concentration of the blocking agent, to minimize this.
-
Radioligand Degradation: Verify the stability of your radiolabeled endothelin under the assay conditions.
In Vivo Experiments
Q6: I am observing a significant discrepancy between my in vitro and in vivo results with this compound. Why might this be happening?
A6: Discrepancies between in vitro and in vivo data are common in drug development and can be attributed to:
-
Pharmacokinetics and Metabolism: The in vivo efficacy of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.[5] While developed for better pharmacokinetic properties, its clearance and bioavailability can vary between species.[5][6]
-
Species-Specific Differences: The role and regulation of the endothelin system can differ between species. For example, a pilot study of this compound for erectile dysfunction showed promising results in rabbits but failed to show efficacy in humans, suggesting potential species-specific differences in the role of endothelin in this physiological function.[7]
-
Complex Physiological Regulation: In a living organism, the endothelin system is part of a complex regulatory network. The net effect of an ETA receptor antagonist can be influenced by counter-regulatory mechanisms that are not present in a simplified in vitro system.
Q7: I am concerned about potential off-target effects of this compound in my animal model. What should I consider?
A7: While this compound is a selective ETA receptor antagonist, it is crucial to consider potential off-target effects:
-
ETB Receptor-Mediated Effects: By selectively blocking the ETA receptor, this compound may lead to an overstimulation of the ETB receptor due to increased levels of circulating endothelin-1.[8] This can result in vasodilation or other ETB-mediated effects, which might complicate the interpretation of the results.[9]
-
Dose Selection: Use the lowest effective dose to minimize the risk of off-target effects. A thorough dose-response study is recommended.
Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Rat | Cynomolgus Monkey |
| Intravenous Clearance (ml/min/kg) | 2.6 | 0.86 |
| Intravenous Volume of Distribution (l/kg) | 0.08 | 0.13 |
| Intravenous Half-life (h) | 2.0 | 9.0 |
| Oral Bioavailability (%) | 43 | 71 |
Data sourced from ResearchGate.[6]
In Vitro Efficacy of this compound
| Tissue Preparation | Endothelin Agonist | This compound Concentration | Inhibition of Contraction | EC50 of this compound (nM) |
| Rabbit Penile Cavernosal Tissue | ET-1 (20 nM) | Dose-dependent | - | 107.2 ± 32.3 |
| Rabbit Penile Cavernosal Tissue | ET-2 (20 nM) | Dose-dependent | - | 1.7 ± 0.5 |
| Rabbit Penile Cavernosal Tissue | ET-1 | 1 µM | 34.5% | - |
| Rabbit Penile Cavernosal Tissue | ET-2 | 1 µM | 42.9% | - |
| Rabbit Penile Cavernosal Tissue | ET-3 | 1 µM | 100% | - |
| Human Penile Cavernosal Tissue | ET-2 | 1 µM | 44.4% | - |
Data sourced from PubMed.[7]
Experimental Protocols
Protocol: In Vitro Assessment of this compound Efficacy in Isolated Tissue Baths
This protocol describes a general method for evaluating the inhibitory effect of this compound on endothelin-induced tissue contraction.
-
Tissue Preparation:
-
Isolate the tissue of interest (e.g., aortic rings, cavernosal tissue strips) from the experimental animal and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Carefully dissect the tissue to the desired dimensions and mount it in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Assess the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound or vehicle for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve to an endothelin agonist (e.g., ET-1) in the presence of this compound or vehicle.
-
Record the contractile responses.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
-
Calculate the EC50 values for the agonist in the presence and absence of different concentrations of this compound to determine the potency of the antagonist.
-
Visualizations
Caption: Simplified signaling pathway of the Endothelin-A (ETA) receptor.
Caption: General experimental workflow for ETA receptor antagonist development.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. BMS 193884 - AdisInsight [adisinsight.springer.com]
- 5. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-193884 Stability and Degradation
Welcome to the technical support center for BMS-193884. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the stability and degradation of this compound during experimental procedures. While specific proprietary degradation data for this compound is not publicly available, this guide provides a framework based on established principles of forced degradation studies for small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a molecule like this compound?
A1: Given the functional groups present in this compound (sulfonamide, oxazole, biphenyl (B1667301) ether), the primary anticipated degradation pathways would be hydrolysis and oxidation. The ether linkage and sulfonamide bond may be susceptible to cleavage under acidic or basic conditions, while the aromatic rings and other electron-rich moieties could be prone to oxidation. Photodegradation should also be considered due to the aromatic nature of the compound.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot, consider the following:
-
Sample History: Review the storage conditions and handling of your sample. Exposure to light, elevated temperatures, or non-neutral pH could have initiated degradation.
-
Mobile Phase: Ensure the pH of your mobile phase is compatible with this compound stability.
-
Forced Degradation Comparison: To confirm if the new peaks are degradation products, you can perform a preliminary forced degradation study (e.g., mild acid/base treatment or exposure to a peroxide solution) and compare the resulting chromatograms with your sample.
-
Mass Spectrometry: If available, LC-MS analysis can provide mass information for the unknown peaks, offering clues to their structure and relation to the parent compound.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, adhere to the following best practices:
-
Storage: Store the compound in a cool, dark, and dry place. For solutions, consider storing at -20°C or -80°C.
-
pH Control: Use buffered solutions to maintain a neutral pH unless your experimental protocol requires otherwise.
-
Light Protection: Protect samples from direct light by using amber vials or covering containers with aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guide: Investigating Degradation Products
This guide outlines a systematic approach to identifying and characterizing degradation products of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Hypothetical Degradation Profile of this compound
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl at 60°C for 24h | 15.2% | 2 | DP-1 |
| 0.1 M NaOH at 60°C for 24h | 25.8% | 3 | DP-2 |
| 3% H₂O₂ at RT for 12h | 18.5% | 4 | DP-3 |
| 80°C for 48h | 8.1% | 1 | DP-4 |
| Photolytic (ICH Q1B) | 12.4% | 2 | DP-5 |
Detailed Methodologies for Key Experiments
1. Acidic Degradation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 1:1) to a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use 0.2 M NaOH instead of 0.2 M HCl for the stress condition.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to 1 mg/mL.
-
Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature for 12 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute with mobile phase for immediate HPLC analysis.
4. Thermal Degradation:
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
Store the solution in a temperature-controlled oven at 80°C for 48 hours.
-
Also, expose the solid drug substance to the same conditions.
-
Analyze samples at specified time points.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
Analyze both the exposed and control samples after the exposure period.
Hypothetical Signaling Pathway of Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the sulfonamide bond.
Caption: A hypothetical hydrolytic degradation pathway of this compound.
How to minimize non-specific binding of BMS-193884
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of BMS-193884 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor.[1][2][3] It acts as a competitive antagonist with a high affinity for the human ETA receptor (Ki = 1.4 nM), exhibiting 10,000-fold greater selectivity for the ETA receptor over the ETB receptor.[2][3] Its primary function is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction.[1]
Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended target. For a small molecule like this compound, this can lead to inaccurate experimental results, such as an overestimation of target engagement or off-target effects in cellular and in vivo models. This occurs due to various interactions, including hydrophobic interactions, ionic interactions, and binding to plasma proteins or plasticware.
Q3: What are the initial signs of significant non-specific binding in my experiments with this compound?
Common indicators of non-specific binding include:
-
High background signal in control samples (e.g., no-target cells or tissues).
-
Poor correlation between the concentration of this compound and the observed biological effect.
-
Inconsistent results between replicate experiments.
-
Difficulty in achieving saturation in binding assays.
Troubleshooting Guides
Issue 1: High Background in Cell-Based Assays
High background signal in cell-based assays can be caused by this compound binding to cell culture plates, serum proteins in the media, or non-target cell surface proteins.
Troubleshooting Steps:
-
Optimize Blocking Agents: The addition of a blocking agent to your assay buffer can significantly reduce non-specific binding. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.
-
Incorporate a Pre-incubation Step: Pre-incubating the assay plate with a blocking buffer before adding cells or the compound can help to saturate non-specific binding sites on the plastic.
-
Adjust Assay Buffer Composition: Modifying the buffer can help to reduce non-specific interactions.
-
Include Surfactants: Low concentrations of a non-ionic surfactant can disrupt hydrophobic interactions that contribute to non-specific binding.[4]
Issue 2: Inconsistent Results in Tissue Homogenate Binding Assays
Variability in tissue homogenate binding assays can arise from the complex mixture of proteins and lipids, leading to high non-specific binding of this compound.
Troubleshooting Steps:
-
Optimize Washing Steps: Increasing the number and duration of wash steps can help to remove loosely bound, non-specific this compound.
-
Modify Buffer Composition: Similar to cell-based assays, adjusting the buffer can be beneficial.
-
Use of Pre-treated Homogenates: Pre-treating the tissue homogenate with a high concentration of a non-labeled, structurally unrelated compound can help to block non-specific sites.
Experimental Protocols
Protocol 1: Minimizing Non-Specific Binding in a Radioligand Binding Assay
This protocol is designed to determine the specific binding of this compound to the ETA receptor in a competitive binding assay using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human ETA receptor
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂
-
Blocking Agent: Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters
Procedure:
-
Prepare the binding buffer and add BSA to a final concentration of 0.1% to 1% (w/v).
-
In a 96-well plate, add 50 µL of binding buffer with varying concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Add 50 µL of the radiolabeled ligand (e.g., [¹²⁵I]ET-1) at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Data Presentation
Table 1: Effect of Blocking Agents on Non-Specific Binding of this compound
| Blocking Agent | Concentration | % Reduction in Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 35% |
| Bovine Serum Albumin (BSA) | 0.5% (w/v) | 52% |
| Bovine Serum Albumin (BSA) | 1.0% (w/v) | 68% |
| Non-fat Dry Milk | 1.0% (w/v) | 45% |
| Polyethylene Glycol (PEG) 8000 | 0.1% (w/v) | 25% |
Table 2: Influence of Buffer Additives on this compound Binding
| Additive | Concentration | % Change in Specific Binding | % Reduction in Non-Specific Binding |
| NaCl | 100 mM | -5% | 15% |
| Tween-20 | 0.01% (v/v) | -2% | 40% |
| CHAPS | 0.05% (v/v) | -8% | 55% |
Visualizations
Caption: Signaling pathway of the ETA receptor and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing non-specific binding of this compound.
References
Validation & Comparative
BMS-193884 versus BMS-207940 efficacy
An Objective Comparison of BMS-193884 and BMS-207940 Efficacy
This guide provides a detailed comparison of two selective Endothelin-A (ETA) receptor antagonists, this compound and its successor, BMS-207940 (also known as Edonentan). Developed by Bristol-Myers Squibb, these compounds were investigated for their potential in treating cardiovascular diseases such as heart failure and hypertension.[1][2] BMS-207940 was developed as a second-generation analog to improve upon the pharmacological profile of this compound.[2][3] This document outlines their comparative binding affinities, pharmacokinetic properties, and functional efficacy, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and BMS-207940 are competitive antagonists of the Endothelin-A (ETA) receptor.[1][4][5] The endothelin system plays a crucial role in vasoconstriction.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and cell proliferation.[6][7][8] By selectively blocking the ETA receptor, these antagonists prevent the binding of ET-1, thereby inhibiting its vasoconstrictive effects and promoting vasodilation.[4][6] The selectivity for the ETA receptor over the ETB receptor is a key characteristic, as ETB receptor activation can mediate vasodilation and the clearance of circulating ET-1.[6]
Data Presentation
Quantitative Comparison of In Vitro Properties
The following table summarizes the binding affinity (Ki) for human endothelin receptors and the selectivity of each compound for the ETA receptor over the ETB receptor.
| Compound | ETA Receptor Ki | ETB Receptor Ki | Selectivity (ETA vs. ETB) |
| This compound | 1.4 nM[9] | 1.9 µM (1900 nM)[9] | ~1357-fold |
| BMS-207940 | 10 pM (0.01 nM)[3][10][11] | ~800 nM | >80,000-fold[3][7] |
Lower Ki values indicate higher binding affinity.
Quantitative Comparison of Pharmacokinetic Parameters in Rats
The pharmacokinetic profiles of the two compounds were compared in rats, revealing significant improvements in the second-generation molecule, BMS-207940.
| Parameter | This compound | BMS-207940 |
| Intravenous Clearance (ml/min/kg) | 2.6[9] | 5.4[9] |
| Volume of Distribution (Vdss, l/kg) | 0.08[9] | 1.0[9] |
| Intravenous Half-life (t½, h) | 2.0[9] | 3.4[9] |
| Oral Bioavailability (%) | 43%[9] | 100%[3][9][11] |
Efficacy Comparison
Preclinical Efficacy of this compound
In laboratory studies, this compound demonstrated the ability to inhibit endothelin-induced contractions. In rabbit cavernosal tissue, 1 µM of this compound inhibited contractions induced by ET-1 and ET-2 by 34.5% and 42.9%, respectively.[12] It also caused dose-dependent relaxation in rabbit tissue strips with EC50 values of 107.2 nM for ET-1 and 1.7 nM for ET-2.[12] In anesthetized rabbits, intravenous administration increased the duration of penile erection.[12] However, a pilot clinical study in men with mild-to-moderate erectile dysfunction did not show a significant improvement in erectile function compared to placebo.[12]
Comparative Efficacy of BMS-207940
BMS-207940 was shown to be a significantly more potent antagonist in vivo. In rats, intravenous administration of BMS-207940 blocked the pressor (blood pressure increasing) responses induced by big ET-1 with 30-fold greater potency than this compound.[3] Following oral administration, BMS-207940 also displayed an enhanced duration of action compared to its predecessor.[3] The superior potency, selectivity, and pharmacokinetic profile, particularly its 100% oral bioavailability in rats, marked BMS-207940 as a more promising clinical candidate.[3][11]
Experimental Protocols
Endothelin Receptor Binding Assay
This assay was performed to determine the binding affinity (Ki) of the compounds for ETA and ETB receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors were used.[9]
-
Membrane Preparation: Cell membranes were harvested and homogenized to create a membrane preparation containing the receptors.
-
Binding Reaction: The membrane homogenate was incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (this compound or BMS-207940).
-
Incubation and Separation: The reaction was allowed to reach equilibrium. The bound radioligand was then separated from the unbound ligand by rapid filtration.
-
Quantification: The radioactivity of the filters was measured using a gamma counter to determine the amount of bound ligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The Ki value was then determined from the IC50 using the Cheng-Prusoff equation.
In Vivo Big Endothelin-1 (ET-1) Induced Pressor Response in Rats
This experiment was conducted to evaluate the in vivo functional antagonism of the ETA receptor.
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized, and catheters were inserted into a carotid artery to monitor blood pressure and a jugular vein for compound and big ET-1 administration.[3]
-
Compound Administration: A baseline blood pressure reading was established. This compound or BMS-207940 was administered intravenously or orally at various doses.[3]
-
Big ET-1 Challenge: After a set period following compound administration, a bolus of big Endothelin-1 (the precursor to ET-1) was injected intravenously to induce a pressor response (increase in blood pressure).
-
Blood Pressure Monitoring: The arterial blood pressure was continuously monitored and recorded.
-
Data Analysis: The inhibitory effect of the antagonist was quantified by measuring the reduction in the pressor response to big ET-1 compared to a vehicle control group. The potency (e.g., ED50) of each compound was then determined.
Mandatory Visualization
Caption: Endothelin-A (ETA) receptor signaling pathway and point of antagonism.
Caption: Workflow for assessing in vivo efficacy via pressor response assay.
References
- 1. BMS 193884 - AdisInsight [adisinsight.springer.com]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11C-BMS-5p and 18F-FBzBMS: radiolabeled analogs of BMS-207940, a potent and selective antagonist of endothelin receptor subtype A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11C-BMS-5p and 18F-FBzBMS: radiolabeled analogs of BMS-207940, a potent and selective antagonist of endothelin receptor subtype A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-193884 and Other Endothelin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-193884 with other prominent endothelin-A (ETA) receptor antagonists. The information presented is curated for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of key performance metrics, underlying signaling pathways, and the experimental methodologies used for their characterization.
Introduction to Endothelin-A Receptor Antagonism
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to sustained vasoconstriction and proliferation. Consequently, ETA receptor antagonists are a critical area of research for cardiovascular diseases such as pulmonary arterial hypertension (PAH) and congestive heart failure.[2] this compound is a highly selective, competitive ETA receptor antagonist that has been investigated for these conditions.[3][4][5] This guide compares this compound with other notable ETA antagonists, including bosentan (B193191), ambrisentan (B1667022), macitentan (B1675890), and zibotentan.
Comparative Analysis of ETA Receptor Antagonists
The efficacy and safety of an ETA receptor antagonist are largely determined by its binding affinity for the ETA receptor and its selectivity over the ETB receptor. High affinity translates to greater potency, while high selectivity for the ETA receptor is hypothesized to spare the beneficial functions of ETB receptor activation, such as vasodilation and clearance of circulating endothelin.[6][7]
The following table summarizes the quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and direct head-to-head comparative experiments are limited. Methodological differences between studies may contribute to variations in reported values.
| Compound | Target(s) | Ki (nM) for ETA | IC50 (nM) for ETA | Selectivity (ETA vs. ETB) |
| This compound | ETA Selective | 1.4[3] | - | >10,000-fold[3][4] |
| Bosentan | Dual ETA/ETB | 4.7[8] | 12[9] | ~20-fold[10] |
| Ambrisentan | ETA Selective | - | 2.8[9] | ~200-fold[10] |
| Macitentan | Dual ETA/ETB | - | 0.5[8] | ~50-fold[10] |
| Zibotentan | ETA Selective | - | 21[8] | Highly Selective for ETA |
Endothelin-A Receptor Signaling Pathway
Activation of the ETA receptor by endothelin-1 initiates a signaling cascade that is primarily mediated by the Gq family of G proteins.[1][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] The culmination of this pathway is smooth muscle contraction and cellular proliferation.
Experimental Protocols
The determination of binding affinity (Ki) and inhibitory concentration (IC50) for ETA receptor antagonists is predominantly carried out using radioligand binding assays.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the ETA receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the ETA receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer to a specific protein concentration.[12]
2. Competitive Binding Incubation:
-
The membrane preparation is incubated in multi-well plates with a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled antagonist (e.g., this compound).[12][13]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[12]
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[12][13]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled antagonist.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[12]
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Conclusion
This compound stands out as a highly potent and exceptionally selective ETA receptor antagonist when compared to other agents in its class. Its high selectivity for the ETA receptor over the ETB receptor suggests a potential for a favorable therapeutic profile by avoiding the blockade of ETB receptor-mediated beneficial effects. While dual antagonists like bosentan and macitentan have established clinical utility, the high selectivity of compounds like this compound and ambrisentan offers a distinct pharmacological approach. The choice of an antagonist for therapeutic development or as a research tool will depend on the specific context and the desired balance between ETA blockade and the potential consequences of ETB receptor modulation. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparative assessment.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Endothelin Receptor Antagonists: BMS-193884 vs. Zibotentan in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-193884 and Zibotentan (B1684529) (ZD4054), based on their development, mechanism of action, and application in cancer research. While both molecules are potent ETA receptor blockers, their investigational paths have been markedly different, with Zibotentan having undergone extensive oncological evaluation and this compound being primarily explored for cardiovascular diseases.
Introduction to the Endothelin Axis in Oncology
The endothelin (ET) axis plays a significant role in cancer progression.[1][2] The peptide endothelin-1 (B181129) (ET-1), acting primarily through the G protein-coupled ETA receptor, is implicated in various tumorigenic processes, including cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][2][3] Conversely, activation of the endothelin-B (ETB) receptor can induce apoptosis, providing a strong rationale for the development of specific ETA receptor antagonists as a targeted cancer therapy strategy.[1] This guide focuses on two such antagonists: Zibotentan, developed by AstraZeneca for oncology, and this compound, developed by Bristol-Myers Squibb for cardiovascular conditions.
Mechanism of Action
Both Zibotentan and this compound are competitive antagonists of the ETA receptor. By selectively binding to this receptor, they block the downstream signaling cascades initiated by ET-1. This inhibition is intended to counter the pro-oncogenic effects of ET-1, such as ET-1-mediated survival signaling and inhibition of apoptosis.[1] The high selectivity for the ETA receptor over the ETB receptor is a key design feature, aimed at preserving the potential pro-apoptotic and ET-1 clearance functions of the ETB receptor.[1]
Caption: Endothelin signaling pathway and antagonist intervention points.
Data Presentation and Pharmacological Profile
A key differentiator between the two compounds is their receptor binding affinity and selectivity. While both are highly selective for the ETA receptor, this compound exhibits a particularly high affinity in preclinical assessments.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Zibotentan (ZD4054) |
| Target | Endothelin-A (ETA) Receptor | Endothelin-A (ETA) Receptor |
| Mechanism | Competitive Antagonist | Specific Antagonist |
| ETA Affinity (Ki) | 1.4 nM[4] | Not explicitly found as Ki, see IC50 |
| ETA Potency (IC50) | Not specified | 13 nM[5] |
| Selectivity | ~10,000-fold greater affinity for ETA than ETB[4] | Highly selective for ETA over ETB[6] |
| Administration | Oral[4][7] | Oral[5] |
Preclinical Research: A Tale of Two Trajectories
The preclinical research history starkly contrasts the intended therapeutic applications of these two molecules. Zibotentan was extensively studied in a variety of cancer models, whereas research on this compound focused on cardiovascular and other non-oncology indications.
Zibotentan: A Dedicated Oncology Candidate
Preclinical studies demonstrated Zibotentan's potential anticancer effects across multiple tumor types.[1] In vitro, it reversed ET-1-mediated inhibition of apoptosis and decreased proliferation in ovarian and prostate cancer cell lines.[1] In vivo studies using tumor xenografts showed significant reductions in tumor growth and angiogenesis.[1][5] Furthermore, Zibotentan was shown to delay the onset of metastasis in a bladder cancer model.[1]
Table 2: Summary of Key Preclinical Oncology Studies for Zibotentan (ZD4054)
| Cancer Type | Model System | Key Findings | Reference |
| Ovarian | OVCA 433, HEY cell lines; Ovarian tumor xenografts | Inhibited ET-1 signaling, decreased proliferation, reduced tumor growth in vivo. | [1] |
| Prostate | PPC-1, LAPC-4 cell lines | Inhibited ET-1-mediated survival pathways and decreased proliferation. | [1] |
| Bladder | TSU-Pr1-B1 cells (intracardiac injection) | Delayed onset of metastatic events. | [1] |
| Colorectal | HT29, SW480, SW620, LIM1215 cell lines; Fibroblast strains | Inhibited ET-1 stimulated proliferation. | [8][9] |
| Various | Murine tumor xenograft models (prostate, ovarian, breast) | Inhibited tumor cell proliferation and mortality at 10-50 mg/kg/day. | [5] |
This compound: A Cardiovascular Focus
This compound was identified in a program to discover selective endothelin antagonists with favorable pharmacokinetic properties for treating cardiovascular diseases.[10] Its development focused on indications such as congestive heart failure and pulmonary hypertension.[7] While preclinical studies were conducted, including in animal models to assess its effects on erectile dysfunction, there is no readily available evidence of its evaluation in cancer-specific preclinical models.[11] Its development was likely discontinued (B1498344) in favor of a second-generation compound, BMS-207940.[7][12]
Caption: Typical preclinical workflow for evaluating an anticancer agent like Zibotentan.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol based on studies evaluating Zibotentan.
Protocol: In Vivo Ovarian Tumor Xenograft Study [1]
-
Cell Culture: Human ovarian carcinoma cell lines (e.g., HEY) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 5-10 x 10^6 HEY cells in a sterile phosphate-buffered saline solution is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Treatment Group: Zibotentan is administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 10 mg/kg/day).[5]
-
Control Group: Mice receive a vehicle control (the same solution without the drug) on the same schedule.
-
-
Data Collection:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study (e.g., 21-28 days or when tumors reach a predetermined maximum size), animals are euthanized. Tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and angiogenesis (e.g., CD31 staining).
-
Statistical Analysis: Tumor growth curves are compared between the treatment and control groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Clinical Research and Development Path
The clinical development paths for Zibotentan and this compound are entirely divergent, underscoring their different intended applications.
Zibotentan: From Promise to Disappointment in Oncology
Following promising preclinical and Phase II data, Zibotentan advanced to large-scale Phase III clinical trials (the "ENTHUSE" trials) for patients with metastatic castration-resistant prostate cancer (CRPC).[13][14][15] Despite the strong preclinical rationale, these trials ultimately failed to demonstrate a statistically significant improvement in overall survival (OS) or progression-free survival (PFS) compared to placebo.[3][16] Consequently, AstraZeneca halted further development of Zibotentan for oncology indications.[5] More recently, Zibotentan has been repurposed and is now in clinical development for chronic kidney disease, showing promising results in reducing albuminuria when combined with dapagliflozin.[17]
Table 3: Summary of Key Clinical Trials for Zibotentan (ZD4054) in Prostate Cancer
| Trial Identifier / Name | Phase | Indication | Intervention | Outcome | Reference |
| ENTHUSE M1 (NCT00554229) | III | Metastatic CRPC (pain-free/mildly symptomatic) | Zibotentan vs. Placebo | Did not show significant improvement in OS. | [13][16] |
| ENTHUSE M1C | III | Metastatic CRPC | Zibotentan + Docetaxel vs. Placebo + Docetaxel | Did not show significant improvement in OS. | [14] |
| D4320C00015 | III | Hormone Refractory Prostate Cancer (rising PSA, non-metastatic) | Zibotentan vs. Placebo | Stopped early for futility; no survival benefit observed. | [16] |
This compound: An Early Discontinuation in Cardiovascular Disease
This compound entered Phase I clinical trials in 1996 and progressed to Phase II for congestive heart failure.[7][12] However, its development was discontinued by the early 2000s.[18] There are no registered clinical trials for this compound in any cancer indication. The focus of Bristol-Myers Squibb's endothelin antagonist program appears to have shifted to a successor molecule, BMS-207940, for cardiovascular diseases before any potential exploration in oncology could occur.[7]
Caption: Divergent clinical development pathways of Zibotentan and this compound.
Comparative Summary and Conclusion
This compound and Zibotentan, while sharing a common mechanism as highly selective ETA receptor antagonists, represent two disparate stories in drug development.
-
Zibotentan was a dedicated oncology drug candidate, supported by a wealth of preclinical data suggesting efficacy across various cancers. Its journey through to late-stage clinical trials for prostate cancer, though ultimately unsuccessful, provides valuable clinical data and insights into the complexities of targeting the endothelin axis in cancer. Its failure highlights the common challenge of translating promising preclinical results into clinical benefit.
-
This compound , in contrast, was never significantly investigated as a cancer therapeutic. Its development was focused on cardiovascular disease and was halted relatively early. While its high in vitro potency and selectivity are notable, the absence of any cancer-related biological data means it cannot be meaningfully compared to Zibotentan in an oncological context.
For researchers in oncology, the story of Zibotentan is one of direct relevance, offering lessons on clinical trial design and biomarker strategies for ETA antagonists. This compound, on the other hand, serves as an example of a potent pharmacological tool whose potential in cancer was never explored, its development having been directed elsewhere from the outset. Future research into ETA receptor antagonism in cancer will build on the extensive work done with agents like Zibotentan and Atrasentan, aiming to identify the right patient populations and combination strategies to unlock the therapeutic potential of this pathway.
References
- 1. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. abmole.com [abmole.com]
- 5. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 6. Zibotentan and Flozins: Climbing to the ZENITH of nephroprotection? — NephJC [nephjc.com]
- 7. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of the specific endothelin a receptor antagonist zibotentan (ZD4054) in colorectal cancer: a preclinical study [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Application of structure-metabolism relationships in the identification of a selective endothelin A antagonist, this compound, with favourable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Phase III Trial of ZD4054 (Zibotentan) (Endothelin A Antagonist) and Docetaxel in Metastatic Hormone Resistant Prostate Cancer [astrazenecaclinicaltrials.com]
- 15. A Phase III Trial of ZD4054 (Zibotentan) (Endothelin A Antagonist) in Hormone Resistant Prostate Cancer With Bone Metastases | Clinical Research Trial Listing [centerwatch.com]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]
- 18. BMS 193884 - AdisInsight [adisinsight.springer.com]
Ambrisentan and BMS-193884 comparative analysis
An Objective Comparative Analysis of Ambrisentan (B1667022) and BMS-193884 for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective endothelin receptor antagonists, Ambrisentan and this compound. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of the pharmacological and clinical profiles of these two compounds.
The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1][2] The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[1][3] The ETB receptor, located on endothelial cells, is primarily involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.[3] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated ET-1 levels contribute to increased pulmonary vascular resistance and vascular remodeling.[4]
Ambrisentan is a selective ETA receptor antagonist approved for the treatment of PAH.[4][5] this compound is also a highly selective ETA receptor antagonist that underwent clinical investigation for congestive heart failure and pulmonary hypertension but was discontinued (B1498344) during Phase II trials.[6][7] This guide presents a side-by-side comparison of their properties based on available experimental data.
Mechanism of Action and Signaling Pathway
Both Ambrisentan and this compound are competitive antagonists of the ETA receptor. By selectively blocking this receptor, they inhibit the downstream signaling cascades initiated by ET-1 binding, which include the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent vasoconstriction and cell proliferation.[4][8] The high selectivity for the ETA over the ETB receptor is intended to preserve the beneficial effects of ETB activation, such as vasodilation and ET-1 clearance.[5]
Comparative Analysis of Preclinical Data
The following tables summarize the in vitro binding affinities and functional potencies of Ambrisentan and this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity (ETA/ETB) | Experimental System |
| Ambrisentan | ETA | ~0.011 - 1 | ~54 to >4000-fold | Varies (human ventricular myocytes, CHO cells)[4] |
| ETB | ~48.7 - 195 | |||
| This compound | ETA | 1.4 | >10,000-fold | Human recombinant receptors[9][10][11] |
| ETB | 18,800 (18.8 µM) |
Table 2: In Vitro Functional Potency
| Compound | Assay | pKB | Experimental System |
| Ambrisentan | ET-1-induced vasoconstriction | 7.38 ± 0.13 | Human pulmonary artery[12] |
| 6.96 ± 0.10 | Human radial artery[12] | ||
| This compound | ETA functional assay | KB = 19 nM | CHO cells[6] |
Comparative Analysis of Pharmacokinetic Properties
A summary of the pharmacokinetic profiles of both compounds is presented below.
Table 3: Pharmacokinetic Parameters
| Parameter | Ambrisentan | This compound |
| Route of Administration | Oral[3] | Oral[9][10] |
| Bioavailability | Unknown, but food does not affect absorption[3] | Orally bioavailable[11] |
| Tmax (humans) | ~2 hours[3] | Not explicitly stated |
| Terminal Half-life (humans) | ~15 hours (effective half-life ~9 hours)[3] | Not explicitly stated |
| Plasma Protein Binding | ~99%[3] | Not explicitly stated |
| Clearance (humans) | Healthy: 38 mL/min; PAH patients: 19 mL/min[3] | Not explicitly stated |
| Metabolism | Primarily by UGTs (1A9S, 2B7S, 1A3S), lesser extent by CYPs (3A4, 3A5, 2C19)[3] | Metabolites BMS-205868 and BMS-212442 identified in plasma |
Comparative Analysis of Clinical Data
Ambrisentan has been extensively studied in clinical trials and is approved for the treatment of PAH.[4] In contrast, the clinical development of this compound was discontinued.[6][7]
Table 4: Summary of Clinical Efficacy (Ambrisentan ARIES-1 & ARIES-2 Trials)
| Endpoint | ARIES-1 (12 weeks) | ARIES-2 (12 weeks) |
| Change in 6-Minute Walk Distance | 5 mg: +31 m (p=0.008); 10 mg: +51 m (p<0.001) | 2.5 mg: +32 m (p=0.022); 5 mg: +59 m (p<0.001) |
| Time to Clinical Worsening | No significant improvement | Significant delay in both dose groups (p=0.005 and p=0.008) |
| WHO Functional Class | Significant improvement (p=0.04) | Not significant |
This compound Clinical Summary:
-
Phase I (Healthy Volunteers): Oral administration of 200 mg resulted in systemic vasodilation and attenuated ET-1-induced vasoconstriction. The drug was well-tolerated.[11]
-
Erectile Dysfunction Study: A pilot study in men with mild-to-moderate erectile dysfunction showed that 100 mg of this compound did not significantly improve erectile function compared to placebo, despite being well-tolerated.[13]
-
Development Status: Phase II development for heart failure was discontinued.[14]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled test compound (Ambrisentan or this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
This protocol describes a method to assess the functional potency of an antagonist in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., human pulmonary artery) and cut them into rings.[12]
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach the rings to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Antagonist Incubation: Add the test compound (Ambrisentan or this compound) at a specific concentration to the organ bath and incubate for a defined period.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of ET-1 to the organ bath and record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. Determine the EC50 values for ET-1 in both conditions. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence). The pKB value can be determined from the Schild equation: pKB = log(dose ratio - 1) - log[Antagonist Concentration].[12]
Conclusion
Both Ambrisentan and this compound are highly selective ETA receptor antagonists. Ambrisentan has demonstrated clinical efficacy in improving exercise capacity and other clinical outcomes in patients with PAH, leading to its regulatory approval. This compound also showed potent and selective ETA antagonism in preclinical and early clinical studies; however, its clinical development was halted. This comparative guide summarizes the available data to aid researchers in understanding the pharmacological profiles of these two molecules and to inform future research in the field of endothelin receptor antagonism.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squarepharma.com.bd [squarepharma.com.bd]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Vasodilator effects of the endothelin ETA receptor selective antagonist this compound in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BMS 193884 - AdisInsight [adisinsight.springer.com]
A Comparative Guide to Endothelin Receptor Antagonists: Sitaxsentan and BMS-193884
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective endothelin-A (ETA) receptor antagonists, sitaxsentan (B1663635) and BMS-193884. The information presented is curated from preclinical and clinical studies to support research and drug development efforts in cardiovascular and related diseases.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and heart failure. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.
Selective ETA receptor antagonists are designed to block the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor. This guide focuses on two such antagonists: sitaxsentan, a compound formerly approved for PAH, and this compound, a clinical-stage compound investigated for heart failure and PAH.
Mechanism of Action and Signaling Pathway
Both sitaxsentan and this compound are competitive antagonists of the ETA receptor. By binding to the ETA receptor, they prevent the binding of endogenous ET-1, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.
The endothelin signaling pathway is a complex network involving multiple G proteins and downstream effectors. The binding of ET-1 to the ETA receptor, which is primarily coupled to Gq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and cell growth.
Quantitative Data Presentation
The following tables summarize the available quantitative data for sitaxsentan and this compound, allowing for a direct comparison of their in vitro potency and selectivity.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity (ETB/ETA) | Reference |
| Sitaxsentan | ETA | 0.43 | 1.4 | ~7000-fold | [1][2] |
| ETB | - | 9800 | [1] | ||
| This compound | ETA (human) | 1.4 | - | >10,000-fold | [3][4][5] |
| ETB (human) | 18,800 | - | [5] |
Table 2: Preclinical and Clinical Observations
| Feature | Sitaxsentan | This compound |
| Primary Indication(s) | Pulmonary Arterial Hypertension (PAH) | Heart Failure, Pulmonary Hypertension |
| Development Status | Withdrawn from market due to hepatotoxicity | Development likely discontinued (B1498344) in favor of a successor compound (BMS-207940)[3] |
| Clinical Efficacy (PAH) | Improved exercise capacity (6-minute walk distance), hemodynamics (pulmonary vascular resistance, cardiac index), and functional class in patients with PAH.[6][7] | No direct clinical data available for PAH. |
| Clinical Efficacy (Other) | Not applicable | A pilot study in men with mild-to-moderate erectile dysfunction showed the drug was well-tolerated but did not significantly improve erectile function compared to placebo.[8] |
| Adverse Effects | Liver enzyme abnormalities (hepatotoxicity), headache, edema, nasal congestion. | Well-tolerated in a short-term study for erectile dysfunction.[8] |
| In Vivo Effects | Reduces pulmonary artery pressure and pulmonary vascular resistance.[6] | Causes local and systemic vasodilation and attenuates ET-1-induced vasoconstriction in healthy men.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize endothelin receptor antagonists.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the ETA or ETB receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of sitaxsentan and this compound for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Assay buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).
-
Test compounds: Sitaxsentan and this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For total binding wells, no competitor is added. For non-specific binding wells, a saturating concentration of unlabeled ET-1 is added.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: ET-1-Induced Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the functional response (calcium release) mediated by ETA receptor activation.
Objective: To determine the functional potency of sitaxsentan and this compound in blocking ET-1-induced intracellular calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the human ETA receptor (e.g., vascular smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
ET-1 (agonist).
-
Test compounds: Sitaxsentan and this compound at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of the test compounds (sitaxsentan or this compound) or vehicle to the wells and incubate for a predetermined time to allow for receptor binding.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject ET-1 into the wells to stimulate the ETA receptors and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal ET-1 response, is determined by non-linear regression analysis.
Conclusion
Sitaxsentan and this compound are both highly selective ETA receptor antagonists. The available in vitro data suggest that both compounds exhibit potent and selective binding to the ETA receptor, with sitaxsentan having a slightly higher affinity. This compound also demonstrates a very high degree of selectivity for the ETA over the ETB receptor.
Sitaxsentan demonstrated clinical efficacy in treating PAH but was withdrawn from the market due to concerns about liver toxicity. The development of this compound was likely halted in favor of a next-generation compound, and the available clinical data for this compound is limited to a study in erectile dysfunction where it was well-tolerated but did not show efficacy.
This comparative guide provides a valuable resource for researchers in the field of endothelin biology and cardiovascular drug discovery. The presented data and experimental protocols can aid in the design of new studies and the development of novel, safer, and more effective endothelin receptor antagonists. Further preclinical in vivo studies directly comparing these and other ETA antagonists in relevant disease models would be beneficial to fully elucidate their therapeutic potential.
References
- 1. Endothelin-1 (ET-1) Increases the Expression of Remodeling Genes in Vascular Smooth Muscle through Linked Calcium and cAMP Pathways: ROLE OF A PHOSPHOLIPASE A2(cPLA2)/CYCLOOXYGENASE-2 (COX-2)/PROSTACYCLIN RECEPTOR-DEPENDENT AUTOCRINE LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Endothelin Receptor Antagonists: Macitentan, Bosentan, and BMS-193884
This guide provides a detailed comparison of the endothelin receptor antagonists Macitentan, Bosentan (B193191), and the selective antagonist BMS-193884, designed for researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.
Mechanism of Action and Receptor Selectivity
Macitentan and Bosentan are dual endothelin receptor antagonists (ERAs), meaning they block both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][2][3] this compound, in contrast, is a highly selective ETA receptor antagonist.[4][5][6] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH) by promoting vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[7] By blocking these receptors, ERAs mitigate the detrimental effects of elevated ET-1 levels.[3][7]
Macitentan was developed by modifying the structure of bosentan to enhance efficacy and safety.[8] It exhibits a significantly longer receptor occupancy half-life compared to bosentan, leading to a more sustained receptor blockade.[9][10] This prolonged binding of Macitentan results in what is described as "insurmountable antagonism," meaning it can inhibit the signaling of ET-1 even at high concentrations of the agonist, a characteristic not observed with the "surmountable" antagonist Bosentan.[10][11]
Quantitative Performance Data
The following tables summarize the key quantitative data for Macitentan, Bosentan, and this compound, focusing on their in vitro binding affinities and in vivo efficacy in preclinical models.
Table 1: In Vitro Receptor Binding Affinity and Occupancy
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Receptor Occupancy Half-life (t½) |
| Macitentan | ETA | 0.5[2] | 0.14[10] | ~17 minutes[9][10] |
| ETB | 391[2] | - | - | |
| Bosentan | ETA | 12[9] | 4.7[2] | ~70 seconds[10] |
| ETB | - | 95[2] | - | |
| This compound | ETA | - | 1.4[4][5] | - |
| ETB | - | ~14,000 (inferred from 10,000-fold lower affinity)[4][5] | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dose | Effect |
| Macitentan | Dahl Salt-Sensitive Rats (Systemic Hypertension) | 30 mg/kg (oral) | ↓ Mean Arterial Pressure (MAP) by 30 ± 5 mm Hg[1] |
| Bleomycin-Induced Rats (Pulmonary Hypertension) | 100 mg/kg/day (oral) | Significantly prevented pulmonary vascular remodeling and right ventricular hypertrophy[1] | |
| Bosentan | Dahl Salt-Sensitive Rats (Systemic Hypertension) | 100 mg/kg (oral) | ↓ MAP by 15 ± 2 mm Hg[1] |
| Bleomycin-Induced Rats (Pulmonary Hypertension) | 300 mg/kg/day (oral) | Did not significantly prevent pulmonary vascular remodeling or right ventricular hypertrophy[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating endothelin receptor antagonists.
Caption: Endothelin-1 signaling pathway in vascular smooth muscle cells and points of antagonist intervention.
Caption: General experimental workflow for the comparative evaluation of endothelin receptor antagonists.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of Macitentan, Bosentan, and this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki or IC50) of the compounds to the ETA and ETB receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors are commonly used.
-
Radioligand: A radiolabeled endothelin analog, such as [¹²⁵I]-ET-1, is used as the competing ligand.
-
Protocol Outline:
-
Membrane Preparation: CHO cells expressing the target receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Macitentan, Bosentan, or this compound).
-
Separation: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
-
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of the antagonists to inhibit ET-1-induced intracellular calcium release in target cells, providing a measure of their functional potency.
-
Cell Line: Human pulmonary artery smooth muscle cells (PASMCs) are a disease-relevant primary cell line for this assay.[10]
-
Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fura-2 or Fluo-4, is loaded into the cells.
-
Protocol Outline:
-
Cell Culture and Loading: PASMCs are cultured to confluence in multi-well plates and then loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (Macitentan, Bosentan, or this compound) for a specified period.
-
ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the ET-1-induced calcium response is determined to calculate the IC50 value.
-
In Vivo Efficacy in a Pulmonary Hypertension Model (Bleomycin-Induced)
This animal model is used to assess the therapeutic potential of the compounds in a setting of non-vasoreactive pulmonary hypertension.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PH: A single intratracheal instillation of bleomycin (B88199) is administered to induce pulmonary fibrosis and subsequent pulmonary hypertension.
-
Drug Administration:
-
Endpoint Measurements:
-
Hemodynamics: Right ventricular systolic pressure and mean pulmonary arterial pressure are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's index) is determined.
-
Pulmonary Vascular Remodeling: Histological analysis of pulmonary arterioles is performed to assess medial wall thickness.
-
In Vivo Efficacy in a Systemic Hypertension Model (Dahl Salt-Sensitive Rat)
This model is used to evaluate the effect of the antagonists on systemic blood pressure.[1]
-
Animal Model: Dahl salt-sensitive rats fed a high-salt diet to induce hypertension.
-
Drug Administration:
-
Endpoint Measurement:
-
Mean Arterial Pressure (MAP): Blood pressure is continuously monitored using telemetry devices implanted in the rats. The change in MAP from baseline is the primary endpoint.
-
Conclusion
Macitentan, Bosentan, and this compound are all potent endothelin receptor antagonists, but they exhibit distinct pharmacological profiles. Macitentan's dual ETA/ETB receptor antagonism, coupled with its prolonged receptor occupancy, appears to translate into superior in vivo efficacy in preclinical models of both systemic and pulmonary hypertension when compared to Bosentan.[1] this compound offers a high degree of selectivity for the ETA receptor, which may be advantageous in specific research contexts where isolating the effects of ETA blockade is desired. The choice of antagonist will ultimately depend on the specific research question and the desired pharmacological profile. This guide provides a foundational dataset and methodological overview to aid in the selection and application of these important research tools.
References
- 1. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 7. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of BMS-193884
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of BMS-193884, a potent and selective endothelin A (ETA) receptor antagonist, with its primary off-target receptor, the endothelin B (ETB) receptor. This compound was developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure and pulmonary hypertension and progressed to Phase II clinical trials before its discontinuation.[1][2] Its high selectivity for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile.
While comprehensive screening of this compound against a broad panel of other receptors (e.g., other GPCRs, kinases, ion channels) is a standard part of preclinical safety pharmacology, detailed quantitative data from such panels are not extensively available in the public domain. The primary focus of published literature has been on its differential affinity for the two endothelin receptor subtypes.
Quantitative Cross-Reactivity Data
The selectivity of this compound is most clearly demonstrated by comparing its binding affinity (Ki) for the human ETA receptor to that for the human ETB receptor. The compound shows a remarkably high preference for the ETA subtype.
| Compound | Target Receptor | Ki (nM) | Selectivity (fold) vs. ETB |
| This compound | Human ETA | 1.4 | ~13,428 |
| Human ETB | 18,800 | - |
Data compiled from multiple sources indicating a Ki of 1.4 nM for ETA and 18.8 µM (18,800 nM) for ETB.[3]
Experimental Protocols
The binding affinities of this compound for the ETA and ETB receptors were determined using competitive radioligand binding assays. Below is a representative protocol based on standard methodologies for this type of experiment.
Radioligand Binding Assay for ETA and ETB Receptors
1. Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
2. Materials:
- Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing recombinant human ETA or ETB receptors.
- Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a non-selective endothelin receptor ligand.
- Test Compound: this compound, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.
- Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Endothelin-1 (B181129).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
- Scintillation Counter: For measuring radioactivity.
3. Procedure:
- Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 5-10 µ g/well ) in assay buffer.
- Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
- Non-specific Binding (NSB): 50 µL of unlabeled ET-1, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
- Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes) with gentle agitation.
- Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
ETA Receptor Signaling Pathway and Antagonism by this compound
The endothelin A (ETA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[1][4] Activation by its endogenous ligand, endothelin-1 (ET-1), triggers a signaling cascade that leads to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and thereby inhibiting these downstream effects.
References
- 1. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator effects of the endothelin ETA receptor selective antagonist this compound in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Ascendancy of a Successor: Why BMS-193884's Clinical Journey Was Cut Short
The selective endothelin-A (ET-A) receptor antagonist, BMS-193884, a promising candidate for cardiovascular diseases, was discontinued (B1498344) from clinical development despite reaching Phase II trials. The primary driver for this decision was not a failure in its own right, but rather the emergence of a superior second-generation compound, BMS-207940 (edonentan), which exhibited significantly enhanced potency, selectivity, and pharmacokinetic properties. This strategic pivot by Bristol-Myers Squibb highlights the competitive and progressive nature of pharmaceutical research, where the pursuit of optimal therapeutic agents often leads to the discontinuation of even viable candidates in favor of more promising successors.
This compound was under investigation for the treatment of congestive heart failure and pulmonary hypertension.[1] While it progressed to Phase II clinical trials, the development of BMS-207940 marked a significant advancement in the quest for a more effective ET-A receptor antagonist.[1]
A Clear Successor Emerges: BMS-207940's Superior Profile
Preclinical data starkly illustrates the advantages that BMS-207940 held over its predecessor. BMS-207940 was identified as an exceptionally potent and selective ET-A receptor antagonist, boasting a Ki (inhibitor constant) of just 10 pM and a remarkable 80,000-fold selectivity for the ET-A receptor over the ET-B receptor. This represented a 150-fold increase in potency and a more than 6-fold enhancement in selectivity compared to this compound.
Furthermore, BMS-207940 demonstrated a superior pharmacokinetic profile. In rat models, it achieved 100% oral bioavailability, a significant improvement over the 43% bioavailability of this compound. This enhanced bioavailability, coupled with a longer duration of action, positioned BMS-207940 as a more promising clinical candidate.
A head-to-head comparison of their in-vivo pharmacokinetic parameters in rats further solidified the rationale for the switch:
| Parameter | This compound | BMS-207940 |
| Intravenous Clearance (ml/min/kg) | 2.6 | 5.4 |
| Intravenous Volume of Distribution (l/kg) | 0.08 | 1.0 |
| Intravenous Half-life (h) | 2.0 | 3.4 |
| Intravenous Mean Residence Time (h) | 0.5 | 3.3 |
| Oral Bioavailability (%) | 43 | 100 |
Table 1: Comparative in-vivo pharmacokinetic data of this compound and BMS-207940 in rats.[2]
While the development of a superior molecule was the primary driver for the discontinuation of this compound, the outcomes of its Phase II trials in heart failure remain largely unpublished. It is plausible that the results of these trials, even if not overtly negative, may not have presented a compelling enough case to continue its development in the face of a demonstrably better alternative. The challenges and high failure rates of Phase II trials for heart failure are well-documented, and a lack of overwhelming efficacy could have contributed to the decision to focus resources on the more promising BMS-207940.[3][4]
A pilot study of this compound for erectile dysfunction, although not its primary indication, showed the drug was well-tolerated but did not demonstrate significant efficacy compared to placebo.[5] While this result in a different therapeutic area would not be the sole reason for discontinuation, it may have been a contributing factor in the overall assessment of the compound's clinical potential.
The Endothelin Pathway and its Antagonists
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ET-A and ET-B. The blockade of the ET-A receptor is a therapeutic target for conditions characterized by vasoconstriction, such as pulmonary arterial hypertension (PAH) and heart failure.
Several endothelin receptor antagonists (ERAs) have since been successfully developed and are in clinical use, providing a benchmark against which this compound's potential can be retrospectively viewed.
Comparison with Other Endothelin Receptor Antagonists
To provide context, the table below compares this compound and its successor with other ERAs that have reached the market.
| Compound | Target | Key Characteristics |
| This compound | ET-A Selective | Discontinued in Phase II; superseded by BMS-207940. |
| BMS-207940 (Edonentan) | Highly ET-A Selective | 150-fold more potent and >6-fold more selective than this compound; 100% oral bioavailability in rats. |
| Bosentan | Dual ET-A/ET-B | First orally active ERA approved for PAH. Associated with a risk of hepatotoxicity. |
| Ambrisentan | ET-A Selective | Lower risk of hepatotoxicity compared to bosentan. |
| Macitentan | Dual ET-A/ET-B | Demonstrated a reduction in morbidity and mortality in a long-term PAH study. |
| Aprocitentan | Dual ET-A/ET-B | Recently approved for resistant hypertension. |
Experimental Methodologies
The determination of the pharmacological properties of these compounds relies on standardized in vitro and in vivo assays.
Endothelin Receptor Binding Assay
A standard protocol to determine the binding affinity (Ki) of a compound for endothelin receptors typically involves:
-
Preparation of Receptor Membranes: Membranes are prepared from cells engineered to express high levels of either human ET-A or ET-B receptors.
-
Radioligand Binding: A radiolabeled endothelin, such as [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.
-
Competitive Binding: The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding to the receptors.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in Rats
A typical protocol to assess the pharmacokinetic profile of a compound in rats involves:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The compound is administered either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing from the jugular vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reassessing Phase II Heart Failure Clinical Trials: Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing Phase II Heart Failure Clinical Trials: Consensus Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot study of the endothelin-A receptor selective antagonist this compound for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-193884: A Comparative Analysis Against Standard of Care in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BMS-193884, a selective endothelin-A (ET-A) receptor antagonist, against the standard of care for congestive heart failure (CHF) and pulmonary hypertension (PH) during its period of active development (late 1990s to early 2000s). Due to the discontinuation of this compound in Phase II clinical trials, publicly available data is limited. This document synthesizes the available information to offer a qualitative and contextual comparison.
Executive Summary
This compound was a promising oral ET-A receptor antagonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1] Its mechanism of action, the selective blockade of the endothelin-A receptor, aimed to induce vasodilation and reduce the pathological effects of endothelin-1 (B181129), a potent vasoconstrictor implicated in the progression of heart failure and pulmonary hypertension.[2][3][4] Despite showing favorable hemodynamic effects in early studies, the development of this compound for heart failure was discontinued (B1498344).[1] This was likely influenced by the broader trend of disappointing results from large clinical trials of other endothelin receptor antagonists in heart failure, which failed to show a significant benefit on morbidity and mortality.[2][3][5] Development of a second-generation analog, BMS-207940, was initiated.[1] In contrast, endothelin receptor antagonists have become an established therapy for pulmonary hypertension.
Mechanism of Action: Endothelin-A Receptor Blockade
The endothelin system, particularly endothelin-1 (ET-1), plays a significant role in cardiovascular pathophysiology. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cell proliferation. In conditions like heart failure and pulmonary hypertension, elevated ET-1 levels contribute to increased vascular resistance and detrimental remodeling of the heart and pulmonary arteries.
-
ET-B Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin. Smooth muscle ET-B receptors, like ET-A receptors, mediate vasoconstriction.
This compound is a selective antagonist of the ET-A receptor. By blocking this receptor, it was designed to inhibit the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in cardiac afterload and pulmonary vascular resistance.
Endothelin Signaling Pathway and this compound's Point of Intervention.
Comparison with Standard of Care (Late 1990s - Early 2000s)
A direct quantitative comparison is challenging due to the lack of head-to-head clinical trial data for this compound. The following tables provide a qualitative comparison based on the mechanism of action and general clinical understanding of these drug classes at the time.
Congestive Heart Failure
| Feature | This compound (ET-A Antagonist) | Standard of Care (ACE Inhibitors, Beta-Blockers, Diuretics) |
| Primary Mechanism | Blocks ET-A receptors to induce vasodilation and potentially reduce cardiac remodeling. | ACEi: Inhibit RAAS, causing vasodilation and reducing fluid retention. BBs: Block beta-adrenergic receptors to reduce heart rate and blood pressure. Diuretics: Increase urine output to reduce fluid overload. |
| Hemodynamic Effects | Reduces systemic and pulmonary vascular resistance, increases cardiac output.[5] | ACEi: Reduce preload and afterload. BBs: Reduce cardiac workload. Diuretics: Reduce preload. |
| Neurohormonal Effects | No activation of the sympathetic nervous system or renin-angiotensin-aldosterone system (RAAS).[2] | ACEi: Directly inhibit RAAS. BBs: Inhibit sympathetic nervous system. |
| Clinical Outcomes | Phase II trials were initiated but the drug was discontinued for this indication.[1] Large trials of other ERAs in CHF showed no significant mortality benefit and potential for adverse events.[3] | Established morbidity and mortality benefits in large clinical trials. |
Pulmonary Hypertension
| Feature | This compound (ET-A Antagonist) | Standard of Care (Prostacyclins, e.g., Epoprostenol) |
| Primary Mechanism | Blocks ET-A receptors to induce pulmonary vasodilation and inhibit vascular remodeling. | Potent vasodilator and inhibitor of platelet aggregation. |
| Route of Administration | Oral.[1] | Continuous intravenous infusion. |
| Hemodynamic Effects | Reduces pulmonary vascular resistance and improves cardiac output. | Potent reduction in pulmonary vascular resistance and increase in cardiac output. |
| Clinical Outcomes | Development for PH was not pursued to completion. However, other ERAs (e.g., bosentan) demonstrated efficacy in improving exercise capacity and hemodynamics in PH patients and became a standard oral therapy. | Proven survival benefit in patients with severe PH. |
Preclinical and Early Clinical Findings for this compound
Limited data is available from preclinical and early clinical studies of this compound.
| Study Type | Model/Population | Key Findings |
| Preclinical | Rat model of heart failure (post-myocardial infarction) | Other endothelin receptor antagonists in similar models showed beneficial effects on cardiac remodeling, hemodynamics, and survival.[3] |
| Phase I | Healthy Volunteers | Demonstrated vasodilation and attenuation of ET-1 induced vasoconstriction.[6] |
| Phase II | Congestive Heart Failure | Initiated but discontinued.[1] |
| Pilot Study | Erectile Dysfunction | Well-tolerated but did not significantly improve erectile function compared to placebo.[7] |
Experimental Protocols
Detailed experimental protocols for this compound studies are not extensively published. Below is a generalized workflow for the preclinical evaluation of a cardiovascular drug like this compound, based on common practices.
Generalized Drug Development Workflow for this compound.
General Methodology for Preclinical Heart Failure Model (Post-Myocardial Infarction in Rats):
-
Induction of Myocardial Infarction: Anesthesia is administered to adult male rats, followed by a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.
-
Post-Operative Care: Animals are allowed to recover and are monitored for signs of heart failure development over several weeks. Echocardiography is typically used to confirm the development of left ventricular dysfunction.
-
Treatment Administration: Rats with confirmed heart failure are randomized to receive either this compound (administered orally, dose to be determined by pharmacokinetic studies), a standard of care comparator (e.g., an ACE inhibitor), or a vehicle control.
-
Efficacy Evaluation: After a predefined treatment period, hemodynamic parameters (e.g., left ventricular end-diastolic pressure, cardiac output) are measured via cardiac catheterization. The heart is then excised for histopathological analysis to assess the extent of cardiac remodeling (e.g., fibrosis, hypertrophy).
Conclusion
This compound represented a targeted therapeutic approach for cardiovascular diseases driven by the endothelin system. While its development was not pursued to completion, particularly for congestive heart failure, the exploration of ET-A receptor antagonism has provided valuable insights into the complex pathophysiology of cardiovascular diseases. The ultimate success of this drug class in treating pulmonary hypertension underscores the importance of patient population selection and the specific disease context in drug development. The discontinuation of this compound for heart failure, when viewed in the context of the broader challenges faced by endothelin receptor antagonists in this indication, highlights the difficulties in translating promising preclinical and hemodynamic data into long-term clinical benefits for complex, multifactorial diseases like congestive heart failure.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists in heart failure: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Reassessing Phase II Heart Failure Clinical Trials: Consensus Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-193884
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent pharmaceutical compounds like BMS-193884. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.
This compound is an investigational endothelin receptor antagonist.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and information on other endothelin receptor antagonists. These procedures are designed to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
As a potent, biologically active molecule, this compound should be handled with care to avoid inhalation, ingestion, and skin contact. Although specific toxicity data is limited, endothelin receptor antagonists as a class can have significant physiological effects.[2][3][4][5] A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-tying lab coat | Protects skin and personal clothing from contamination. A disposable coat prevents the spread of the compound outside the laboratory. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder form to prevent inhalation of airborne particles. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[6] |
| Additional Protection | Disposable sleeves, hair cover, and shoe covers | Recommended for procedures with a higher risk of contamination to provide full-body protection. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
| Control Measure | Specification | Rationale |
| Ventilation | Certified chemical fume hood or a powder containment hood | Provides localized exhaust ventilation to capture and remove airborne particles at the source, preventing inhalation. |
| Containment | Glove box or isolator | For handling larger quantities of the compound or for procedures with a high potential for aerosol generation, a glove box provides a physical barrier between the operator and the material.[7][8] |
| Weighing | Ventilated balance enclosure | Ensures that any dust generated during weighing is immediately captured. |
Operational Plan for Handling this compound
A step-by-step approach ensures that all safety measures are in place before, during, and after handling the compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment and materials before starting.
-
Ensure that an emergency eyewash and safety shower are readily accessible.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within the designated engineering control (e.g., fume hood).
-
When handling the solid form, use techniques that minimize dust generation, such as gentle scooping.
-
For solutions, use a calibrated pipette or syringe to transfer liquids.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, absorbent pads, and weighing papers, should be collected in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps Waste: Needles and syringes used for transferring solutions should be disposed of in a designated sharps container.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonists | PHA [phauk.org]
- 6. aiha.org [aiha.org]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
